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Oleanolate

Cat. No.: B1249201
M. Wt: 455.7 g/mol
InChI Key: MIJYXULNPSFWEK-GTOFXWBISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Pentacyclic Triterpenoids in Natural Product Chemistry and Biomedical Science

Pentacyclic triterpenoids represent a large and diverse class of natural products characterized by their structure containing five rings. These compounds are widely distributed in plants and fungi, serving various ecological roles, including defense against herbivores and pathogens. wikipedia.orgfishersci.campg.dewikidata.orgopenveterinaryjournal.com Historically, plants rich in pentacyclic triterpenoids have been integral to traditional medicine systems across the globe. mpg.denih.gov

In natural product chemistry, pentacyclic triterpenoids are significant due to their complex structures, diverse array of biological activities, and their origin from the isoprenoid biosynthetic pathway. wikipedia.org Their structural variety contributes to a broad spectrum of observed pharmacological properties, making them valuable candidates for scientific investigation in the context of biomedical science. Research into these compounds encompasses their isolation, structural elucidation, synthesis, biosynthesis, and biological evaluation. wikipedia.orgwikidata.org Despite their potential, challenges such as poor water solubility and low bioavailability can impact their efficacy, which is a focus of ongoing research. fishersci.ca

Historical Perspective and Current Landscape of Oleanolic Acid Academic Inquiry

Oleanolic acid (OA) is a representative and abundant member of the oleanane-type pentacyclic triterpenoids. nih.gov Its presence has been confirmed in at least 1600 species of medicinal and edible plants. Historically, OA has been a component of traditional medicinal preparations; for instance, it has been used in Traditional Chinese Medicine for the treatment of hepatitis and holds significance in traditional Indian remedies. nih.gov Academic interest in the anti-tumor properties of natural products, including compounds like OA, dates back to the late 1930s.

The current academic landscape of oleanolic acid research is characterized by extensive investigation into its multifaceted biological activities. Studies explore its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, osteoprotective, anti-obesity, antiviral, antibacterial, antifungal, hepatoprotective, gastro-protective, and anti-atherosclerotic effects. fishersci.caopenveterinaryjournal.comnih.gov Preclinical studies, utilizing in vitro cell models and in vivo animal models, are prevalent in elucidating the mechanisms underlying these observed activities.

Selected Plant Sources of Oleanolic Acid

Plant SourceExamples of Plant Parts Containing OA
Olea europaea (European olive)Leaves, Fruits, Olive Oil
GrapesFruits
ApplesFruits
Calendula officinalis (Marigold)Herb, Hairy Roots
Viscum album (Mistletoe)Herb, Sprouts
Garden ThymeCulinary Spice
CloveLeaves, Blossoms, Culinary Spice
LoquatFruits
ElderberryFruits
SagePlant
Lantana camaraPlant
Ligustrum lucidumPlant
Cornus officinalisPlant
Aralia elataRoot Cortex
Eugenia jumbolanaFlowers
Beta vulgaris (Sugar Beet)Plant
Kochia scopariaPlant
Momordica cochinchinensisPlant
Tiarella polyphyllaPlant
Clerodendranthus spicatusPlant
Schumacheria castaneifoliaPlant
Salvia officinalisRoots
Pistacia lentiscusPlant
Couepia polyandraPlant
Perilla frutescensPlant
Glechoma hederaceaePlant

Summary of Research Findings from Animal Model Meta-Analysis on Antitumor Activity

A systematic review and meta-analysis investigating the antitumor activity of oleanolic acid in animal models reported significant findings regarding its effect on tumor growth.

Outcome MeasureMean Difference (vs. Control)95% Confidence IntervalStatistical Significance (P-value)Notes
Tumor Volume-0.64-0.89 to -0.39<0.00001Significant inhibition of tumor growth observed.
Tumor Weight-0.43-0.58 to -0.28<0.00001Significantly lower tumor weights in OA-treated animals.

Note: This table summarizes findings from a meta-analysis of animal studies and does not provide dosage or administration information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H47O3- B1249201 Oleanolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H47O3-

Molecular Weight

455.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/p-1/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1

InChI Key

MIJYXULNPSFWEK-GTOFXWBISA-M

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)[O-])C

Origin of Product

United States

Biosynthesis and Bioproduction Research of Oleanolic Acid

Elucidation of Oleanolic Acid Biosynthetic Pathways

The formation of oleanolic acid begins with the universal precursors of isoprenoids and proceeds through a series of specific enzymatic reactions, including cyclization and subsequent oxidative modifications.

Initial Isoprenoid Pathway Steps

The biosynthesis of all triterpenoids, including oleanolic acid, originates from the cytoplasmic acetate/mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net This fundamental metabolic pathway provides the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov The MVA pathway commences with the condensation of acetyl-CoA. mdpi.com A key rate-limiting enzyme in this cascade is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the formation of mevalonic acid. mdpi.com

Through a series of enzymatic steps, IPP and DMAPP are formed. Farnesyl diphosphate (FPP) synthase then catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to produce the 15-carbon intermediate, farnesyl diphosphate. mdpi.comresearchgate.net Finally, two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SQS) to form the 30-carbon linear hydrocarbon, squalene, which is the direct precursor for triterpenoid (B12794562) synthesis. mdpi.comwikipedia.org

Role of Squalene Monooxygenase in Epoxidation

The first committed step in the biosynthesis of cyclic triterpenoids from the linear squalene molecule involves an epoxidation reaction. This crucial oxygenation step is catalyzed by the enzyme squalene monooxygenase, also known as squalene epoxidase (SQE). wikipedia.orgebi.ac.uk This enzyme introduces an oxygen atom to the squalene molecule, converting it into (3S)-2,3-epoxysqualene, more commonly known as 2,3-oxidosqualene (B107256). nih.govmdpi.com This reaction is a critical branching point, directing the metabolic flux towards the synthesis of either phytosterols (B1254722) or triterpenoids. nih.gov

Enzymatic Cyclization to Beta-Amyrin by Beta-Amyrin Synthase

Following epoxidation, the 2,3-oxidosqualene molecule undergoes a complex cyclization cascade. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov For the synthesis of oleanolic acid, the specific OSC involved is β-amyrin synthase (βAS). mdpi.comnih.gov This enzyme directs the intricate series of ring closures of the 2,3-oxidosqualene substrate to form the pentacyclic triterpenoid backbone, β-amyrin. nih.govmdpi.com The β-amyrin structure is the foundational scaffold upon which further modifications will occur to yield oleanolic acid. nih.gov

Oxidative Modifications by Cytochrome P450 Monooxygenases (CYP716A Subfamily)

The final stage in the biosynthesis of oleanolic acid involves the functionalization of the β-amyrin skeleton. This is accomplished through a series of three sequential oxidation reactions at the C-28 methyl group of β-amyrin. mdpi.complos.orged.ac.uk This multi-step oxidation is predominantly catalyzed by a single multifunctional enzyme belonging to the CYP716A subfamily of cytochrome P450 monooxygenases (P450s). plos.orged.ac.ukoup.com

The three-step process proceeds as follows:

Hydroxylation: The C-28 methyl group of β-amyrin is first hydroxylated to form the intermediate, erythrodiol. plos.orged.ac.uk

Aldehyde Formation: Erythrodiol is further oxidized at the same position to form oleanolic aldehyde. plos.orged.ac.uk

Carboxylic Acid Formation: The final oxidation step converts the aldehyde group into a carboxylic acid, yielding the final product, oleanolic acid. wikipedia.orgplos.orged.ac.uk

Identification and Characterization of Key Biosynthetic Enzymes and Genes

Significant research has focused on identifying and functionally characterizing the specific genes and enzymes responsible for oleanolic acid biosynthesis in various plant species. The heterologous expression of these genes in microbial hosts, such as yeast, has been a key strategy for their characterization. researchgate.netoup.com

Key enzymes that have been identified include various β-amyrin synthases (βAS) and, critically, the C-28 oxidases from the CYP716A subfamily. researchgate.netnih.gov These P450 enzymes have been shown to be multifunctional, capable of catalyzing the complete three-step oxidation of β-amyrin to oleanolic acid. researchgate.netoup.com

Enzyme/GeneSource OrganismFunctionReference
CYP716A12Medicago truncatulaβ-amyrin C-28 oxidase researchgate.net
CYP716A15Vitis viniferaβ-amyrin C-28 oxidase oup.com
CYP716A52v2Panax ginsengβ-amyrin C-28 oxidase (Oleanolic acid synthase) oup.com
CYP716A254Anemone flaccidaβ-amyrin C-28 oxidase nih.gov
CYP716A244Eleutherococcus senticosusβ-amyrin C-28 oxidase researchgate.net
BcBAS1Bupleurum chinenseβ-amyrin synthase nih.gov
EsBASEleutherococcus senticosusβ-amyrin synthase researchgate.net

Biotechnological Approaches for Oleanolic Acid Production

The low abundance of oleanolic acid in many plant sources has driven the development of biotechnological production platforms. plos.orgnih.gov Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a viable strategy for the sustainable and scalable production of oleanolic acid. plos.orgnih.govnih.gov

The core strategy involves the heterologous expression of the oleanolic acid biosynthetic pathway in a microbial host. plos.org This typically requires co-expressing a β-amyrin synthase (BAS), a cytochrome P450 from the CYP716A subfamily, and a cytochrome P450 reductase (CPR), which is essential for the catalytic activity of the P450 enzyme. ed.ac.uk

Research has focused on several key areas to optimize production:

Enzyme Selection: Systematically comparing the activities of different BAS and CYP716A homologs to identify the most efficient enzymes for heterologous expression. plos.orgnih.gov

Pathway Optimization: Enhancing the metabolic flux towards oleanolic acid by overexpressing key enzymes in the upstream MVA pathway, such as HMG-CoA reductase and squalene synthase. nih.gov

Host Engineering: Modifying the host's native metabolism to increase the availability of precursors like acetyl-CoA and reduce the flux towards competing pathways, such as ergosterol (B1671047) biosynthesis. researchgate.net

Fermentation Optimization: Fine-tuning fermentation conditions, such as media composition and feeding strategies, to maximize yield. nih.govresearchgate.net

These combinatorial approaches have led to significant increases in oleanolic acid titers in engineered yeast.

Engineered HostKey Engineering StrategyOleanolic Acid TiterReference
Saccharomyces cerevisiaeOptimization of P450/CPR pairing, overexpression of MVA pathway genes, fermentation optimization.606.9 ± 9.1 mg/L nih.gov
Saccharomyces cerevisiaeIncreasing cytosolic acetyl-CoA, tuning copy numbers of ERG1 and CrAS.163.8 mg/L nih.gov
Yarrowia lipolyticaOverexpression of MVA pathway genes, fusion of CYP716A12 and NADPH-P450 reductase.129.9 mg/L researchgate.net

Heterologous Host Systems for Biosynthesis (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana)

The production of oleanolic acid, a valuable pentacyclic triterpenoid, has been successfully achieved in various heterologous host systems, offering an alternative to extraction from plant sources. nih.govnih.gov Among the most promising hosts are the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana. nih.govnih.gov These organisms provide a platform for the expression of the necessary biosynthetic genes to convert native precursors into oleanolic acid.

Saccharomyces cerevisiae , a well-characterized and genetically tractable yeast, has been extensively engineered for triterpenoid production. ed.ac.uk It naturally produces the precursor 2,3-oxidosqualene, which can be cyclized to β-amyrin, the direct precursor of oleanolic acid. ed.ac.uk The subsequent multi-step oxidation of β-amyrin to oleanolic acid is catalyzed by a cytochrome P450 enzyme of the CYP716A subfamily. ed.ac.uk Researchers have successfully co-expressed a β-amyrin synthase (BAS) and a suitable cytochrome P450 monooxygenase, along with a cytochrome P450 reductase (CPR), in yeast to establish the oleanolic acid biosynthetic pathway. ed.ac.ukresearchgate.net

Nicotiana benthamiana has emerged as a powerful system for the transient expression of biosynthetic pathways, allowing for rapid production and testing of engineered constructs. nih.govfrontiersin.org Through a method known as agroinfiltration, the genes for β-amyrin synthase and a cytochrome P450 C-28 oxidase can be introduced into the plant leaves. frontiersin.org This approach has demonstrated high-yield production of oleanolic acid. nih.gov One study reported that N. benthamiana leaves yielded 37.9 ± 0.9 mg/g dry weight of oleanolic acid, which was significantly higher than in Nicotiana tabacum. nih.gov

Genetic Engineering Strategies for Pathway Reconstruction and Optimization

The reconstruction of the oleanolic acid biosynthetic pathway in heterologous hosts involves the introduction and optimization of key enzymatic steps. A primary strategy is the careful selection and co-expression of β-amyrin synthase (BAS) and a cytochrome P450 of the CYP716A subfamily, which catalyzes the oxidation of β-amyrin to oleanolic acid. ed.ac.uk

A systematic comparison of different BAS and CYP716A homologues in S. cerevisiae revealed significant differences in productivity, with up to 6.3-fold and 4.5-fold differences in β-amyrin and oleanolic acid production, respectively. ed.ac.uk This highlights the importance of enzyme selection for optimizing the pathway. For instance, in one study, the engineered strain R1, expressing β-amyrin synthase from Glycyrrhiza uralensis and cytochrome P450 enzyme CYP716A154 from Catharanthus roseus, achieved initial titers of 5.19 mg/L. nih.gov

In N. benthamiana, the "Tsukuba system," which utilizes a geminiviral replication mechanism, has been shown to significantly boost the expression of pathway enzymes, leading to a 13.1-fold increase in oleanolic acid yield compared to conventional binary vectors. frontiersin.org Further optimization in this system has included the co-expression of a mutant Arabidopsis thaliana HMGR1 catalytic domain and an additional NADPH-cytochrome P450 reductase (CPR) to improve the efficiency of the cytochrome P450 enzymes. frontiersin.org

Metabolic Engineering for Enhanced Yields in Recombinant Systems

To improve the production of oleanolic acid beyond simple pathway reconstruction, various metabolic engineering strategies have been employed to optimize the host's metabolism for enhanced precursor supply and pathway flux.

In S. cerevisiae, a key focus has been on increasing the availability of the precursor 2,3-oxidosqualene. This has been achieved by overexpressing key enzymes in the mevalonate (MVA) pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), squalene synthase, and 2,3-oxidosqualene synthase. nih.gov One study demonstrated that overexpressing these enzymes led to an increase in oleanolic acid production to 186.1 ± 12.4 mg/L in a flask shake. nih.gov

Further strategies in yeast have included:

Improving Redox Partner Pairing: Enhancing the pairing efficiency between the cytochrome P450 monooxygenase and its reductase partner can significantly boost catalytic activity. nih.gov

Reconstructing Regulatory Networks: Modifying cellular regulatory networks, such as the galactose regulatory network by knocking out GAL80 and GAL1, has been shown to improve the transcriptional efficiency of heterologous genes. nih.gov

Enhancing Precursor Pools: Strategies such as regulating rate-limiting steps with inducible promoters and expanding the precursor pool have been combined to achieve productions of up to 4.07 g/L in a 100 L bioreactor. nih.govbit.edu.cn

Increasing Gene Copy Number: Increasing the copy number of heterologous genes, including tPgHMGR1, β-AS, and the cytochrome P450 system, has been shown to promote metabolic flow towards oleanolic acid, resulting in a threefold increase in yield in one instance. nih.gov

In N. benthamiana, the application of ascorbic acid after agroinfiltration has been shown to prevent leaf necrosis and significantly increase oleanolic acid production. frontiersin.org Foliar application of 200 mM ascorbic acid resulted in yields of 30.3 ± 3.3 mg/g dry weight, a notable increase compared to non-treated leaves. nih.gov

The following table summarizes some of the key research findings in enhancing oleanolic acid production in these heterologous systems.

Host OrganismEngineering StrategyKey Genes/ModificationsResulting Oleanolic Acid TiterReference
Saccharomyces cerevisiaePathway reconstruction and fermentation optimizationOverexpression of tHMGR, squalene synthase, 2,3-oxidosqualene synthase; knockout of GAL80 and GAL1606.9 ± 9.1 mg/L nih.gov
Saccharomyces cerevisiaeMulti-strategy combination (inducible promoters, precursor pool expansion, pathway refactoring, diploid construction)Not specified in detail4.07 g/L nih.govbit.edu.cn
Nicotiana benthamianaTransient expression with Tsukuba system and ascorbic acid applicationLjOSC, LjCPR2, CYP716A12_D122Q37.9 ± 0.9 mg/g dw nih.gov
Saccharomyces cerevisiaeEnhancing precursor and NADPH supply, increasing gene copy numberOverexpression of PPP pathway genes (ZWF1, GND1, TKL1, TAL), POS5, tPgHMGR1, SmFPS; increased copy number of tPgHMGR1, β-AS, CYP716A154, AtCPR53.96 mg/L nih.gov

Advanced Analytical Methodologies in Oleanolic Acid Research

Chromatographic Techniques for Research Sample Analysis

Chromatographic techniques are foundational in the qualitative and quantitative analysis of oleanolic acid and related triterpenoids from various matrices. mdpi.com Methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are frequently employed, often in conjunction with mass spectrometry, to achieve high resolution and sensitivity. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical method for the study of triterpenoids, including oleanolic acid, valued for its high separation efficiency and relatively short analysis times. nih.govuft-plovdiv.bg It is widely utilized to identify and quantify oleanolic acid in complex mixtures derived from chemical and biological systems. hrpub.org However, challenges exist, such as the structural similarity between oleanolic acid and its isomers, like ursolic acid, which can complicate separation. nih.gov Furthermore, triterpenoids often lack strong chromophores, which can limit detection sensitivity with standard UV detectors. nih.govthermoscientific.com

HPLC coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD) is a common configuration for the analysis of oleanolic acid. nih.gov This setup allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification and purity assessment of the analyte. The detection wavelength for oleanolic acid is typically set in the low UV range, commonly around 210 nm. uft-plovdiv.bghrpub.org

Research has demonstrated the utility of HPLC-PDA for standardizing plant materials containing oleanolic acid. nih.gov The sensitivity of these methods can vary, with Limits of Detection (LOD) and Quantification (LOQ) reported in the ranges of 0.08–0.65 μg/mL and 0.24–1.78 μg/mL, respectively, which can be more sensitive than several previously reported HPLC-PDA/UV studies. nih.gov

Table 1: Examples of HPLC-PDA/UV Methodologies for Oleanolic Acid Analysis This table is interactive. You can sort and filter the data.

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Analyte Retention Time (min) Reference
BDS Hypersil C18 Methanol, Phosphoric Acid, Water (88:0.05:11.95 v/v) 0.7 210 14.84 hrpub.org
Shim-pack Solar C18 Methanol, 25 mM Phosphate Buffer (pH 3) (90:10 v/v) 1.0 202 15.7 hrpub.org
RP-C18 Methanol, 0.03 mol/L Phosphate Buffer (pH 2.9) (85:15 v/v) 1.0 210 Not Specified hrpub.orgjbclinpharm.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of oleanolic acid, offering superior sensitivity and selectivity, which is crucial for detecting trace amounts in biological samples. nih.govnih.gov This technique is particularly advantageous because oleanolic acid lacks strong chromophoric groups, making detection by UV less sensitive. shimadzu.com

HPLC-MS and HPLC-MS/MS : These methods enable the accurate detection of low concentrations of oleanolic acid. A study developed a new HPLC-MS procedure to measure oleanolic acid in human cancer cell lines, utilizing a Spherisorb ODS-2 column with a methanol-water mobile phase. nih.govresearchgate.net The presence of oleanolic acid was confirmed by monitoring for the ion at an m/z of 455. nih.gov HPLC tandem mass spectrometry (HPLC-MS/MS) further enhances selectivity and is used for quantification in complex matrices like human plasma, often employing electrospray ionization (ESI) in negative ion mode. nih.gov

UHPLC-ESI-MS/MS : Ultra-High-Performance Liquid Chromatography (UHPLC) uses columns with smaller particle sizes, resulting in faster analyses and sharper peaks compared to standard HPLC. hrpub.org UHPLC coupled with tandem mass spectrometry has been applied to pharmacokinetic studies of oleanolic acid. researchgate.net Due to low ionization efficiency, derivatization strategies are sometimes employed. For instance, the labeling reagent 2'-carbonyl-piperazine rhodamine B (CPR) has been used to improve detection in UPLC-MS/MS analyses. researchgate.net

LC-APCI-IT-MS : A method using liquid chromatography-atmospheric pressure chemical ionization-ion trap mass spectrometry (LC-APCI-IT-MS) was developed for the identification and quantification of oleanolic acid in Anoectochilus roxburghii. nih.gov The mass spectrometer was operated in positive APCI mode, quantifying oleanolic acid by monitoring for an m/z of 439.4. nih.gov This method demonstrated a linear response in the concentration range of 0.5-80 µg/mL with a detection limit of 0.125 µg/mL. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of oleanolic acid. uft-plovdiv.bgjfda-online.comresearchgate.net These methods typically utilize a nonpolar stationary phase, such as C18, and a polar mobile phase. uft-plovdiv.bghrpub.orgjbclinpharm.org

A significant challenge in RP-HPLC is the co-elution of oleanolic acid with its isomer, ursolic acid. thermoscientific.com The resolution is often unstable in common octadecyl silane (ODS) stationary phases. nih.gov To overcome this, various column chemistries and mobile phases have been explored. One study found that a polycyclic aromatic hydrocarbons (PAH) polymeric C18 bonded phase column provided superior resolution (r = 3.4) compared to other stationary phases. nih.gov Another approach used an Acclaim C30 column to achieve baseline separation. thermoscientific.com

Ultra-Fast Liquid Chromatography (UFLC), a high-speed variant of HPLC, has also been applied. An RP-UFLC-DAD method used a Lichrospher C18e column with a methanol and water (90:10 v/v) mobile phase for the rapid analysis of oleanolic acid. hrpub.org

Table 2: Selected RP-HPLC Methodologies for Oleanolic Acid Separation This table is interactive. You can sort and filter the data.

Column Type Mobile Phase Flow Rate (mL/min) Key Finding Reference
Alltech Apollo C18 Methanol, Ultra-pure Water (95:5 v/v) 0.4 Successful simultaneous determination of oleanolic and ursolic acids. researchgate.net
PAH Polymeric C18 Acetonitrile, Water (88:10 v/v) Not Specified Achieved high resolution (r = 3.4) between oleanolic and ursolic acids. nih.gov
Acclaim C30 Not Specified Not Specified Provided unmatched resolution and detection limits for triterpenoids. thermoscientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly accurate and rapid method for metabolite profiling. nih.gov However, due to the low volatility of triterpenoids like oleanolic acid, a derivatization step is required prior to analysis. uft-plovdiv.bgthermoscientific.comnih.gov This process converts the non-volatile analyte into a more volatile derivative suitable for GC analysis. nih.gov Silylation is a common derivatization technique, creating a trimethylsilyl (TMS) derivative of the compound. hmdb.ca Following derivatization, hundreds of metabolites can be characterized in a single analytical run. nih.gov The Golm Metabolome Database, for example, contains GC-MS spectral records for oleanolic acid as a di-TMS derivative. hmdb.ca

Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC) in Preliminary Separations

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the preliminary separation and screening of oleanolic acid in plant extracts. mdpi.comresearchgate.netakjournals.com These methods are often used for qualitative assessment before more complex quantitative analysis. nih.gov

Separation is typically achieved on silica gel 60 or reversed-phase (e.g., C18 RP) plates. researchgate.netakjournals.comsemanticscholar.org Various solvent systems, often based on n-hexane with an ester like ethyl acetate, are used as the mobile phase. researchgate.netakjournals.com Because oleanolic acid is not detectable under UV light, visualization requires derivatization with a chemical reagent. scispace.com Anisaldehyde-sulfuric acid is a commonly used reagent that imparts color to the separated spots upon heating. researchgate.netscispace.com

HPTLC offers improved resolution over standard TLC. researchgate.net For instance, one HPTLC method for quantifying oleanolic acid in Mollugo oppositifolia used a mobile phase of toluene and methanol (9.4:0.6 v/v) and detected an Rf value of 0.16 for oleanolic acid after derivatization. hrpub.org To improve the resolution between the structurally similar oleanolic and ursolic acids, techniques such as pre-chromatographic bromination have been employed. researchgate.net Furthermore, TLC can be coupled directly with mass spectrometry (TLC-MS) for additional confirmation of the analyte's identity in the separated bands. researchgate.netsemanticscholar.org

Table 3: HPTLC Methods for Oleanolic Acid Identification This table is interactive. You can sort and filter the data.

Stationary Phase Mobile Phase Detection Wavelength (nm) / Reagent Rf Value of Oleanolic Acid Reference
Silica Gel 60 F254 Toluene, Methanol (9.4:0.6 v/v) 545 nm (after derivatization) 0.16 hrpub.org
Silica Gel 60 F254 Toluene, Ethyl Acetate, Formic Acid (7:3:0.2 v/v) Not Specified 0.41 hrpub.org
Silica Gel 60 F254 Toluene, Ethyl Acetate, Methanol, Acetone (14:4:1:1 v/v/v/v) Anisaldehyde-Sulfuric Acid Not Specified scispace.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" analytical technique for the separation of complex mixtures, including challenging compounds like triterpenoids. researchgate.netmassbank.eu SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase, which offers low viscosity and high diffusivity, enabling rapid and efficient separations. massbank.eunih.gov This technique is particularly advantageous for the analysis of thermally labile and non-volatile compounds like oleanolic acid. nih.gov

In the analysis of pentacyclic triterpenoids, SFC has demonstrated higher resolution and shorter run times compared to traditional reversed-phase liquid chromatography. researchgate.net Research has shown that a mixture of ten major pentacyclic triterpenoids, including oleanolic acid and its isomer ursolic acid, can be separated in under seven minutes. shimadzu.com The optimization of SFC methods involves careful selection of stationary phases, mobile phase modifiers, backpressure, and temperature.

For the separation of oleanolic acid and related compounds, various stationary phases have been studied, with silica-based reversed-phase columns like HSS C18 SB showing excellent results. shimadzu.com The mobile phase typically consists of supercritical CO₂ modified with a small percentage of an organic solvent, such as methanol or isopropanol, to adjust the eluent's strength. nih.govshimadzu.com The addition of water (5-10%) and formic acid (0.05%) to the modifier can further improve chromatographic performance and mass spectrometry sensitivity. researchgate.net

Optimal separation parameters identified in one study include an HSS C18 SB stationary phase with a mobile phase of 92% carbon dioxide and 8% isopropanol, a flow rate of 1.5 mL·min⁻¹, a temperature of 25 °C, and a backpressure of 150 bar. shimadzu.com SFC is often coupled with mass spectrometry (SFC-MS), which allows for both separation and identification of the analytes. researchgate.netshimadzu.com Atmospheric pressure chemical ionization (APCI) has been shown to be a preferred ionization source over electrospray ionization (ESI) for this class of compounds in SFC-MS analysis. shimadzu.com

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) encompasses a family of powerful separation techniques that utilize an electric field to separate analytes within a narrow capillary tube. For neutral compounds like oleanolic acid, which lack an intrinsic charge, modifications to the basic CE setup are necessary. Micellar Electrokinetic Chromatography (MEKC) and Capillary Zone Electrophoresis (CZE) with buffer additives are two such techniques effectively applied to oleanolic acid research. mdpi.comscispace.com

Micellar Electrokinetic Chromatography (MEKC) MEKC is a hybrid of electrophoresis and chromatography that enables the separation of neutral analytes. scispace.comnih.gov The technique involves adding a surfactant, such as sodium dodecyl sulfate (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). nih.govuva.nl This results in the formation of charged micelles, which act as a pseudo-stationary phase. scispace.com Neutral analytes, like oleanolic acid, are separated based on their differential partitioning between the hydrophobic interior of the micelles and the surrounding aqueous buffer (the mobile phase). nih.gov This allows for the separation of compounds with different hydrophobicities. nih.gov

Capillary Zone Electrophoresis (CZE) While standard CZE is designed for charged species, it can be adapted to separate neutral isomers like oleanolic acid and ursolic acid by incorporating additives into the running buffer. researchgate.netmassbank.eu Cyclodextrins, particularly beta-cyclodextrin, are commonly used as additives. researchgate.netmdpi.com These molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with the hydrophobic triterpenoid (B12794562) isomers. The differential interaction of oleanolic and ursolic acid with the cyclodextrin creates slight differences in their apparent mobility, enabling their separation. researchgate.netmassbank.eu

A rapid CZE method for quantifying oleanolic and ursolic acids was developed using beta-cyclodextrin as an additive, achieving excellent resolution in less than 11 minutes. researchgate.netmassbank.eu Optimized conditions for a CZE analysis included a 50 × 10⁻³ mol/L borate-phosphate buffer (pH 9.5) containing 5.0 × 10⁻³ mol/L β-cyclodextrin, a separation voltage of 15 kV, and a column temperature of 20 °C. mdpi.com These CE techniques offer high efficiency, short analysis times, and require minimal sample and solvent volumes. massbank.eu

Spectroscopic and Spectrometric Approaches for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including oleanolic acid. mdpi.com Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, allowing for the precise assignment of atoms within the pentacyclic triterpenoid structure. researchgate.netnih.gov

The ¹H-NMR spectrum of oleanolic acid displays several characteristic signals. mdpi.com It shows seven distinct singlets for the tertiary methyl groups, typically observed between δ 0.75 and 1.25 ppm. researchgate.netresearchgate.net A key diagnostic signal is the olefinic proton at the C-12 position, which appears as a triplet or broad singlet around δ 5.27–5.49 ppm, confirming the olea-12-ene skeleton. researchgate.net Another important signal is the methine proton at C-3, attached to the carbon bearing the hydroxyl group, which resonates as a doublet of doublets (dd) around δ 3.23–3.42 ppm. researchgate.net

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each of the 30 carbon atoms in the molecule. Key signals include the carboxyl carbon (C-28) at approximately δ 181–183 ppm, the two olefinic carbons of the double bond at C-12 (≈ δ 122–124 ppm) and C-13 (≈ δ 143–146 ppm), and the oxygenated carbon at C-3 (≈ δ 79 ppm). mdpi.comresearchgate.net The specific chemical shifts of the carbon atoms from C-18 to C-22 are indicative of the oleanane carbocation origin. mdpi.com

The following table summarizes the characteristic NMR chemical shifts for oleanolic acid reported in the literature.

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
3-H3.23 - 3.42 (dd) researchgate.net79.0 - 79.9 mdpi.com
12-H5.27 - 5.49 (t) researchgate.net122.6 - 124.2 mdpi.com
C-13-143.6 - 146.1 mdpi.com
C-28-181.4 - 183.8 researchgate.net
Methyls0.75 - 1.25 (s) researchgate.netresearchgate.net15.3 - 33.1 nih.gov

Chemical shifts can vary slightly depending on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. The FTIR spectrum of oleanolic acid reveals characteristic absorption bands corresponding to the vibrations of its key structural features.

The spectrum is dominated by a broad absorption band in the region of 3400–2900 cm⁻¹, which is characteristic of the O-H stretching vibration from both the hydroxyl (-OH) group at C-3 and the carboxylic acid (-COOH) group at C-28. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the triterpenoid skeleton appear as sharp peaks between 2950 and 2850 cm⁻¹.

A strong, sharp absorption peak is observed around 1690–1710 cm⁻¹, which is unequivocally assigned to the C=O stretching vibration of the carboxylic acid group. The presence of the double bond (C=C) within the oleanane skeleton gives rise to a weaker stretching vibration band around 1640–1670 cm⁻¹. The C-O stretching vibration of the hydroxyl group and the carboxylic acid can be observed in the fingerprint region, typically around 1030–1250 cm⁻¹. These characteristic peaks collectively provide a spectral fingerprint for the oleanolic acid molecule, confirming the presence of its defining functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical research for determining the elemental composition of a compound and confirming its structure. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 parts per million), which allows for the calculation of a unique elemental formula. researchgate.net

When analyzing oleanolic acid using an HRMS instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, the exact mass of the molecular ion is determined. For oleanolic acid (C₃₀H₄₈O₃), the calculated monoisotopic mass is 456.3598 Da. HRMS analysis in negative electrospray ionization (ESI) mode typically shows a deprotonated molecule [M-H]⁻ at an m/z value that corresponds precisely to C₃₀H₄₇O₃⁻ (455.3520 Da), confirming the elemental formula and molecular weight.

In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) is used for structural elucidation through fragmentation analysis. researchgate.net The precursor ion (e.g., [M-H]⁻) is isolated and fragmented to produce product ions. The fragmentation pattern of oleanolic acid is well-characterized. A key fragmentation pathway for Δ¹²-unsaturated triterpenoids like oleanolic acid is a retro-Diels-Alder (RDA) reaction. This cleavage of the C-ring results in characteristic fragment ions that are diagnostic for the oleanane skeleton. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these fragment ions, providing definitive evidence for the proposed structure. researchgate.net

Extraction and Isolation Techniques for Academic Research

The isolation of oleanolic acid from various plant matrices is a fundamental step in its academic research. A range of extraction and isolation techniques, from conventional to modern, are employed, with the choice depending on factors such as the plant source, desired yield, and available equipment.

Conventional Extraction Methods Traditional solid-liquid extraction methods are widely used due to their simplicity and scalability.

Maceration: This involves soaking the plant material in a suitable solvent at room temperature for an extended period. It is a simple but often time-consuming method.

Soxhlet Extraction: This technique uses a specialized apparatus for continuous extraction with a hot solvent, making it more efficient than simple maceration. Solvents such as methanol, ethanol, and petroleum ether are commonly used.

Heat Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the solvent vapor back into the mixture, improving extraction efficiency compared to maceration.

Modern Extraction Techniques To improve efficiency, reduce solvent consumption, and shorten extraction times, several modern techniques have been developed.

Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. An optimized UAE procedure for triterpene acids from apple waste used 95% ethanol and an ultrasound frequency of 25 kHz.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction of target compounds. Optimal conditions for MAE of oleanolic acid from Ligustrum lucidum were found to be 80% ethanol, a 15:1 liquid-to-material ratio, and microwave irradiation at 500 W for 30 minutes at 70 °C.

Supercritical Fluid Extraction (SFE): This green technique often uses supercritical CO₂ as the solvent, sometimes with a polar co-solvent like ethanol. SFE is advantageous because the solvent is non-toxic and can be easily removed by depressurization.

Accelerated Solvent Extraction (ASE): ASE employs conventional solvents at elevated temperatures and pressures to increase extraction efficiency and speed.

The choice of solvent is critical, with alcohols (methanol, ethanol), esters (ethyl acetate), and ethers (diethyl ether) being commonly used based on the polarity of oleanolic acid.

The following table summarizes various extraction methods used for oleanolic acid in academic research.

Extraction Technique Plant Source (Part) Solvent(s) Key Findings/Yield
Soxhlet ExtractionOlea europaea (leaves)MethanolYield of 8.22 g reported in one study.
Cold MacerationParinari curatellifolia (stem bark)Methanol, Ethyl Acetate, n-HexaneResulted in an extract yield of 8.2% w/w.
Ultrasound-Assisted Extraction (UAE)Apple processing waste2-Propanol and 95% EthanolMaximal extraction yield of 1.535 mg/g achieved.
Microwave-Assisted Extraction (MAE)Lantana camara (roots)CHCl₃:MeOH (60:40, v/v)Maximum yield of 1.23% (dry weight) obtained.
Microwave-Assisted Extraction (MAE)Ligustrum lucidum (fruit)80% EthanolYield of 4.4 ± 0.20 mg/g under optimal conditions.
Supercritical Fluid Extraction (SFE)Olive leavesSupercritical CO₂ with Ethanol co-solventEfficiently extracted oleanolic acid under mild conditions (35 °C).

Conventional Methods (e.g., Soxhlet Extraction, Maceration, Heat Reflux)

Conventional extraction methods have been historically employed for the isolation of oleanolic acid from plant materials. These techniques, while foundational, are often characterized by longer extraction times, higher solvent consumption, and potential degradation of thermolabile compounds. researchgate.net

Soxhlet Extraction: This method involves the continuous washing of a solid plant matrix with a distilled solvent. It has been utilized for extracting oleanolic acid from various plant sources, such as the leaves of Olea europaea and the roots of Lantana camara. nih.govresearchgate.net However, the prolonged exposure to heat during the extraction process can be a significant drawback, potentially leading to the degradation of heat-sensitive compounds. researchgate.net Furthermore, it is a time- and solvent-intensive technique. nih.govkoreascience.kr

Maceration: Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period with occasional agitation. This process allows the solvent to penetrate the cell walls and dissolve the target compounds. A notable study on the extraction of oleanolic acid from olive leaves using maceration with 95% ethanol at room temperature reported a remarkable 90% recovery in a single stage. jbclinpharm.orgingentaconnect.com Cold maceration, a variation of this method, is performed at room temperature to minimize thermal degradation and has been applied to extract oleanolic acid from the stem bark of Parinari curatellifolia. nih.gov

Heat Reflux Extraction (HRE): In this method, the plant material is boiled with a solvent, and the vapor is condensed and returned to the extraction flask. This technique enhances extraction efficiency due to the elevated temperature. Research comparing different solvents for HRE of oleanolic acid from Hyedotis diffusa found that 70–95% ethanol provided the highest yields. jbclinpharm.org Studies on the effect of temperature have shown that the extraction yields of oleanolic acid are relatively stable in the range of 40 to 70 °C, indicating good thermal stability within this range. researchgate.netjbclinpharm.org Despite its effectiveness, HRE shares the disadvantages of high solvent and energy consumption with other conventional methods. nih.gov

MethodPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous washing of solid material with a recirculating solvent.High extraction efficiency for some matrices.Time-consuming, large solvent volume, potential thermal degradation. researchgate.netkoreascience.kr
Maceration Soaking plant material in a solvent at room temperature.Simple, minimal equipment, suitable for thermolabile compounds.Can be time-consuming, may result in incomplete extraction.
Heat Reflux Extraction Boiling plant material with a solvent and condensing the vapor.Faster than maceration due to heat.High energy and solvent consumption, risk of degrading unstable compounds. nih.gov

Advanced Extraction Technologies (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction)

To overcome the limitations of conventional methods, advanced extraction technologies have been developed. These green technologies offer significant advantages, including reduced extraction times, lower solvent consumption, and improved extraction efficiency.

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material generates microjets that disrupt the cell structure, enhancing mass transfer and accelerating the release of oleanolic acid into the solvent. ingentaconnect.com This method is recognized for its efficiency, simplicity, and reduced environmental impact. ingentaconnect.com

Research on the UAE of oleanolic acid from Ligustrum lucidum identified optimal conditions as using 95% ethanol as the solvent, a material-to-liquid ratio of 1:20, and an extraction time of just 10 minutes at 40°C. nih.govresearchgate.net Under these conditions, the yield of oleanolic acid was 6.3 ± 0.25 mg/g. nih.govresearchgate.net It is important to note that prolonged exposure to ultrasonic irradiation can potentially degrade oleanolic acid, with studies suggesting that a 10-minute duration is generally safe. ingentaconnect.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating causes the internal cell pressure to increase, leading to the rupture of the cell walls and the subsequent release of intracellular contents, including oleanolic acid, into the surrounding solvent. ingentaconnect.comhrpub.org The primary advantages of MAE include significantly shorter extraction times, reduced energy and solvent use, and high extraction efficiency. ingentaconnect.comhrpub.org

Several studies have optimized MAE for oleanolic acid extraction. For instance, the optimal conditions for extracting oleanolic acid from Ligustrum lucidum were found to be an 80% ethanol solution, a liquid-to-material ratio of 15:1, a microwave power of 500 W, and an extraction time of 20-30 minutes at 70°C, yielding 4.4 ± 0.20 mg/g. nih.govjfda-online.comglobalresearchonline.net Another study on Lantana camara roots achieved a maximum yield of 1.23% using a chloroform:methanol (60:40, v/v) mixture at 600 W for 6 minutes at 50°C. ingentaconnect.comdemarcheiso17025.com Comparative studies have consistently demonstrated that MAE is more efficient than conventional techniques like HRE and Soxhlet extraction. ingentaconnect.com

TechnologyPrincipleKey ParametersAdvantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts plant cell walls, enhancing mass transfer. ingentaconnect.comSolvent type, liquid-solid ratio, time, temperature, ultrasonic power.Reduced time and solvent use, high efficiency, simple, economical. ingentaconnect.com
Microwave-Assisted Extraction (MAE) Microwave energy causes intracellular heating and cell wall rupture. ingentaconnect.comhrpub.orgSolvent type, liquid-solid ratio, time, temperature, microwave power.Very short extraction time, low energy and solvent needs, high efficiency. ingentaconnect.comhrpub.org

Purification Strategies (e.g., Precipitation, Crystallization, Column Chromatography, Vacuum Liquid Chromatography)

Following extraction, the crude extract contains a complex mixture of compounds from which oleanolic acid must be isolated and purified. Various strategies are employed to achieve high purity.

Precipitation: This technique relies on changing the solvent conditions to decrease the solubility of oleanolic acid, causing it to precipitate out of the solution. This can be achieved by cooling the extract, adding a non-solvent (like water) to an organic solvent extract, or by removing the solvent through vacuum evaporation. jbclinpharm.org Another approach involves pH adjustment; for example, an ethanolic extract can be alkalized, filtered, and then acidified to precipitate the oleanolic acid. nih.gov A more advanced method, two-step precipitation polymerization, has been used to create surface molecularly imprinted polymers for the selective extraction and purification of oleanolic acid from grape pomace, increasing its content from 13.4% to 93.2%. nih.gov

Crystallization: Crystallization is a powerful technique for purifying solid compounds. Pure oleanolic acid typically appears as a crystalline solid. ingentaconnect.com The process involves dissolving the crude extract in a suitable hot solvent and then allowing the solution to cool slowly. As the solubility decreases, oleanolic acid forms crystals, leaving impurities behind in the solvent. researchgate.net The morphology of the crystals can vary depending on the solvent used; for example, crystallization from ethanolic extracts yields fine, whitish prismatic crystals, while recrystallization from methanol or acetone produces fine, needle-shaped crystals. ingentaconnect.com

Column Chromatography: This is a widely used technique for separating individual components from a mixture. For oleanolic acid, silica gel column chromatography is common, though it can be time-consuming. nih.gov More advanced chromatographic techniques have been developed for more efficient separation, especially from its isomer, ursolic acid. pH-zone-refining countercurrent chromatography, for instance, has been successfully used for the preparative separation of oleanolic acid, achieving a purity of 99.01%. nih.govglobalresearchonline.net This method utilizes a specific biphasic solvent system and pH gradients to resolve the two closely related compounds. nih.gov

Vacuum Liquid Chromatography (VLC): VLC is a preparative chromatographic technique that is considered more efficient than traditional column chromatography. apvma.gov.au It uses a column typically packed with TLC-grade silica gel, and the solvent flow is accelerated by applying a vacuum. dcvmn.org This method is particularly effective for the separation of terpenes and involves a step-gradient elution where the column is allowed to run dry between fractions. dcvmn.org Its advantages include faster separation times, reduced solvent consumption, and the ability to handle larger sample loads, making it suitable for the initial fractionation of crude extracts containing oleanolic acid. apvma.gov.au

Method Validation and Reproducibility in Oleanolic Acid Quantification for Research

For any analytical method to be useful in research, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose. Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. dcvmn.orglcms.cz Key parameters for validating oleanolic acid quantification methods, typically using High-Performance Liquid Chromatography (HPLC), include linearity, accuracy, precision, and sensitivity. nih.govnih.gov

Linearity and Range: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of oleanolic acid. A linear relationship is typically demonstrated by a high correlation coefficient (r²), often greater than 0.999. nih.gov For oleanolic acid, linearity has been established in ranges such as 2-100 µg/mL and 50-400 µg/mL. nih.govjbclinpharm.org

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure oleanolic acid standard is added (spiked) into a sample matrix and then analyzed. The percentage of the standard that is detected (recovered) indicates the accuracy of the method. Acceptable recovery is typically in the range of 80-120%, with many validated methods for oleanolic acid showing recovery rates between 99% and 103%. koreascience.krjbclinpharm.org

Precision and Reproducibility: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision): Assesses the precision over a short interval of time by the same analyst with the same equipment.

Intermediate Precision (Inter-day reproducibility): Evaluates the variations within a laboratory, such as on different days, by different analysts, or with different equipment. For oleanolic acid quantification, validated methods typically report intra-day RSDs of 0.36-1.33% and inter-day RSDs of 0.43-3.1%. nih.govjbclinpharm.org

Sensitivity (LOD and LOQ): The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest amount of oleanolic acid in a sample that can be detected but not necessarily quantified with precision and accuracy.

LOQ: The lowest amount of oleanolic acid that can be quantitatively determined with suitable precision and accuracy. Validated HPLC methods have reported LOD values for oleanolic acid as low as 0.1-0.34 µg/mL and LOQ values around 1.0 µg/mL. nih.govkoreascience.kr

The following table summarizes typical validation parameters from a validated HPLC method for oleanolic acid quantification.

Validation ParameterTypical Acceptance CriteriaExample Result for Oleanolic Acid Method
Linearity (r²) ≥ 0.9990.9995 - 0.9999 nih.govjbclinpharm.org
Range Defined by linearity2 - 100 µg/mL nih.gov
Accuracy (% Recovery) 80 - 120%99.32% - 100.28% nih.govjbclinpharm.org
Precision (Intra-day RSD) Typically < 2-3%< 3.1% nih.gov
Reproducibility (Inter-day RSD) Typically < 2-3%< 3.1% nih.gov
LOD Signal-to-Noise Ratio ~3:10.1 µg/mL nih.gov
LOQ Signal-to-Noise Ratio ~10:11.0 µg/mL nih.gov

Structural Modifications and Medicinal Chemistry of Oleanolic Acid Derivatives

Rational Design and Synthesis of Oleanolic Acid Analogues

The chemical structure of oleanolic acid presents several reactive sites amenable to modification, primarily the hydroxyl group at C-3, the double bond at C-12, and the carboxyl group at C-28. cjnmcpu.commdpi.com These positions have been the principal targets for rational drug design and semisynthetic strategies aimed at improving the pharmacological profile of the parent compound. nih.gov

Chemical Modifications at C-3, C-12, and C-28 Positions

Structural modifications of oleanolic acid are strategically focused on three key positions: the C-3 hydroxyl group, the C-12, C-13 double bond, and the C-28 carboxyl group. cjnmcpu.com Alterations at these sites are intended to enhance biological activities, improve bioavailability, and refine selectivity. cjnmcpu.com For instance, the introduction of different substituents at the C-3 and C-28 positions has been explored to modulate the anti-inflammatory activity of oleanolic acid analogues. cjnmcpu.com One study reported that a derivative, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL), with modifications at C-3, C-11, C-12, and C-28, exhibited potent activity against multidrug-resistant leukemia cell lines. nih.gov

Derivatization via Esterification and Amidation

Esterification and amidation at the C-28 carboxyl group are common and effective strategies to enhance the bioactivity of oleanolic acid. cjnmcpu.comresearchgate.net Studies have shown that converting the C-28 carboxyl group into esters or amides can significantly increase antitumor activity. cjnmcpu.commdpi.com Generally, the formation of an ester at this position leads to an increase in activity that is proportional to the length of the ester chain. cjnmcpu.com Comparatively, amides formed at the C-28 position often exhibit stronger activity than their corresponding esters. cjnmcpu.com For example, a series of oleanolic acid derivatives with modifications at C-3 and C-28 were synthesized and evaluated for their ability to inhibit nitric oxide production. All synthesized analogues demonstrated inhibitory effects. cjnmcpu.com

Similarly, introducing amino acid moieties at the C-3 hydroxyl group through ester condensation has been shown to enhance hydrophilicity and biological activity. nih.gov One such derivative, an oleanolic acid-lysine conjugate, demonstrated improved water solubility and hepatoprotective effects. nih.gov

Synthesis of Hybrid Compounds and Conjugates for Enhanced Biological Probes

The synthesis of hybrid molecules, which combine the oleanolic acid scaffold with other pharmacologically active moieties, is a promising strategy for developing novel therapeutic agents. mdpi.comnih.gov This approach aims to create dual-acting compounds with potentially synergistic effects. For example, hybrid compounds combining oleanolic acid with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin (B1665792), naproxen, and ketoprofen have been synthesized. nih.gov These hybrids are created by forming ester or iminoester linkages between the C-3 hydroxyl or hydroxyimino group of the oleanolic acid skeleton and the carboxylic function of the NSAID. nih.gov

Another approach involves the creation of conjugates with biological probes. Oleanolic acid-dithiocarbamate conjugates have been synthesized and shown to exhibit broad-spectrum antiproliferative effects against various cancer cell lines, with some conjugates being up to 30-fold more potent than the parent oleanolic acid. nih.gov Additionally, hybrids of oleanolic acid with hydrogen sulfide donors have been designed and synthesized, although their antitumor activity was found to be moderate and not a significant improvement over the parent compounds. iaea.org

Hybrid/Conjugate TypeMoieties CombinedLinkage TypePotential Application
NSAID HybridsOleanolic acid and NSAIDs (e.g., ibuprofen, aspirin)Ester or IminoesterAnti-inflammatory
Dithiocarbamate ConjugatesOleanolic acid and dithiocarbamate-Anticancer
Hydrogen Sulfide Donor HybridsOleanolic acid and hydrogen sulfide donors-Anticancer
Amino Acid ConjugatesOleanolic acid and amino acids (e.g., lysine)EsterHepatoprotective

Exploration of Metal Complexes of Oleanolic Acid

The coordination of metal ions to oleanolic acid has been explored as a strategy to enhance its biological activity. scirp.orgresearchgate.net Several metal complexes of oleanolic acid, including those with calcium, magnesium, zinc, nickel, and copper, have been synthesized and characterized. scirp.orgresearchgate.net The formation of these complexes involves the coordination of the metal ion with the oxygen atoms of the oleanolic acid molecule. scirp.org For instance, a gold(I) complex containing an oleanolic acid derivative has been shown to induce apoptosis in ovarian cancer cells by inhibiting thioredoxin reductase and elevating reactive oxygen species. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of oleanolic acid derivatives influence their biological activity. mdpi.comnih.gov These studies provide valuable insights for the rational design of more potent and selective analogues.

Elucidating Critical Structural Features for Bioactivity Modulations

SAR studies have revealed that modifications at the C-3, C-12, and C-28 positions are critical for modulating the bioactivity of oleanolic acid derivatives. cjnmcpu.com The nature and position of substituents can significantly impact the pharmacological effects.

For instance, in the context of neuritogenic activity, SAR studies of oleanene derivatives have indicated that the number and position of hydroxyl groups on both the phenyl ring and the triterpene moiety are crucial. nih.gov The length and saturation of the alkyl chain linking the phenyl ring to the triterpene also play a significant role in influencing this activity. nih.gov

In terms of antitumor activity, modifications at the C-28 carboxyl group, such as the formation of esters or amides, have been shown to significantly enhance potency. cjnmcpu.commdpi.com The stereochemistry of the C-3 hydroxyl group is also considered important for the physiological functions of oleanolic acid derivatives. mdpi.com The integrity of the A ring and the double bond at C-12 have been identified as crucial for the inhibitory activity of some derivatives against certain enzymes. mdpi.com

Modification SiteImpact on BioactivityExample of Enhanced Activity
C-3 Hydroxyl GroupInfluences hydrophilicity and overall activity.Introduction of amino acids enhances hepatoprotective effects. nih.gov
C-12 Double BondEssential for certain biological activities.The C12-C13 double bond is important for topoisomerase inhibitory activity. nih.gov
C-28 Carboxyl GroupEsterification or amidation significantly enhances bioactivity.Amide formation yields stronger antitumor activity than corresponding esters. cjnmcpu.com

Impact of A-ring Integrity and 12-ene Moiety on Efficacy

The structural framework of oleanolic acid, particularly the integrity of the A-ring and the presence of the C12-C13 double bond (12-ene moiety), is crucial for its biological efficacy. Research into the structure-activity relationships (SAR) of oleanolic acid derivatives has consistently shown that these features are critical for various pharmacological activities.

For instance, the integrity of the A-ring and the 12-ene moiety has been identified as essential for the inhibitory activity of oleanolic acid derivatives against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. nih.govnih.gov Molecular docking studies have revealed that these structural components are crucial for the proper binding of the molecule to the active site of the enzyme. nih.gov Any significant alteration or disruption of the A-ring or the removal of the 12-ene double bond often leads to a substantial decrease or complete loss of this inhibitory activity. The spatial distance between the acidic group at C-28 and other hydrophilic groups on the molecule, which is maintained by the rigid pentacyclic structure, also plays a vital role in this interaction. nih.govnih.gov

Similarly, modifications to the A-ring, such as the introduction of an 11-oxo function, have been explored to create derivatives with enhanced cytotoxic activity against various cancer cell lines. mdpi.com The synthesis of compounds like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a potent anti-inflammatory and anti-cancer agent, involves modifications to both the A-ring and the C-ring, highlighting that while integrity is key for some activities, targeted modifications can unlock new and enhanced potencies. researchgate.net The creation of a 9(11)-ene in conjunction with a 12-oxo group, as seen in CDDO, fundamentally alters the electronic and conformational properties of the C-ring, leading to a dramatic increase in biological potency compared to the parent oleanolic acid. nih.gov

Stereochemical Significance of the C-3 Hydroxyl Group

The hydroxyl group at the C-3 position of the A-ring is a primary site for structural modification in oleanolic acid. Its stereochemistry—specifically its β-orientation—is of considerable significance for the molecule's biological activity. This functional group serves as a versatile handle for synthetic chemists to introduce a wide array of functionalities to modulate the pharmacological profile of the resulting derivatives. researchgate.netnih.gov

The orientation of the C-3 hydroxyl group can influence how the molecule interacts with its biological targets. Studies have shown that the stereochemistry at this position is relevant for antibacterial activity. A comparison between derivatives with a 3α-OH and a 3β-OH configuration revealed that the α-epimer can be more potent, suggesting that the spatial arrangement of this hydrogen-bonding donor is critical for interaction with bacterial targets. nih.gov

Modification of the C-3 hydroxyl group into an oxime (=NOH) and subsequent acylation has been a successful strategy to enhance cytotoxic activity against cancer cells. mdpi.com Transforming this group into various esters or introducing nitrogen-containing heterocyclic side chains are other common strategies to improve efficacy. nih.gov These modifications alter the lipophilicity, hydrogen-bonding capacity, and steric profile of the A-ring, thereby influencing the compound's interaction with cellular membranes and protein targets. The conversion of the 3-hydroxyl to a 3-oxo group is a key step in the synthesis of many highly potent derivatives, including CDDO. researchgate.net

Optimization of Acyl and Amino Acid Chains for Targeted Activities

Modification of oleanolic acid at the C-3 hydroxyl and C-28 carboxylic acid positions with various acyl and amino acid chains is a key strategy for optimizing targeted biological activities. These modifications aim to alter the molecule's physicochemical properties, such as lipophilicity and polarity, to enhance its interaction with specific biological targets and improve its pharmacological profile.

Acyl Chain Modifications: Acylation of the C-3 hydroxyl group has been shown to effectively improve the cytotoxic activity of oleanolic acid derivatives in in-vitro studies. mdpi.com The introduction of different acyl moieties, ranging from simple aliphatic chains to complex aromatic groups, can significantly modulate the potency of these compounds. For example, acylated oximes of oleanolic acid, particularly those featuring 3,5-dinitrobenzoyl groups, have demonstrated potent cytotoxicity against several human cancer cell lines, including HeLa, KB, MCF-7, and A-549. mdpi.com This suggests that the electronic properties and steric bulk of the acyl chain play a crucial role in their anticancer mechanism.

Amino Acid and Amide Modifications: Modifications at the C-28 carboxyl group, often through the formation of amides or esters, have been extensively investigated. nih.gov Conjugating amino acids to the C-28 position can enhance the molecule's targeting capabilities and biological activity. For instance, CDDO amino acid methyl ester derivatives functionalized at C-28 have shown activity in suppressing nitric oxide (NO) production comparable to other potent derivatives. nih.gov Furthermore, transforming the C-17 carboxylic group into a morpholide moiety has been reported to improve the cytotoxic activity of oleanolic acid derivatives against melanoma cell lines. mdpi.com The introduction of diamino functionalities has also been shown to yield derivatives with efficient antimicrobial activity against Gram-positive bacteria. nih.gov

The table below summarizes the impact of selected acyl and amide modifications on the cytotoxic activity of oleanolic acid derivatives.

Derivative TypeModification Site(s)Modification GroupTargeted ActivityObserved EffectReference
Acylated OximeC-33,5-DinitrobenzoylCytotoxicity (HeLa, KB, MCF-7, A-549 cells)Significantly inhibited cancer cell growth mdpi.com
AmideC-28MorpholideCytotoxicity (Melanoma cells)Improved cytotoxic and anti-proliferative effects mdpi.com
EsterC-28Methyl EsterCytotoxicity (SMMC-7721 cells)Strong cytotoxic effects nih.gov
DimerC-28α,ω-dihalogenoalkane linkersCytotoxicity (SKBR-3, SKOV-3, PC-3, U-87 cells)High cytotoxic activity (IC50 < 10 µM) nih.gov

Strategies for Improving Research-Relevant Pharmaceutical Properties

A major hurdle in the preclinical development of oleanolic acid and its derivatives is their poor pharmaceutical properties, primarily low aqueous solubility and limited bioavailability. nih.govnih.gov These characteristics restrict their therapeutic application and necessitate the development of strategies to enhance their utility in research settings.

Enhancement of Aqueous Solubility in Experimental Models

Oleanolic acid is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability. nih.gov Its aqueous solubility is extremely low, reported to be around 1.75 µg/mL. researchgate.net To overcome this, various formulation and chemical modification strategies have been employed in experimental models.

One common approach is the formation of solid dispersions , where the drug is dispersed in a hydrophilic polymer matrix. Polymers such as Poloxamer 188, Poloxamer 407, and polyvinylpyrrolidone (PVP) have been used to create amorphous solid dispersions of oleanolic acid, which significantly enhance its dissolution rate compared to the crystalline drug. nih.govmdpi.com For instance, an oleanolic acid-polyvinylpolypyrrolidone solid dispersion dissolved 10-15 times more free oleanolic acid within the first 10 minutes of testing. nih.gov

Another effective method is the use of cyclodextrins . These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules. The formation of an oleanolic acid-β-cyclodextrin inclusion complex increased its aqueous solubility by 3.4 times. nih.gov

Lipid-based drug delivery systems are also widely explored. Formulations such as microemulsions, nanoemulsions, and self-microemulsifying drug delivery systems (SMEDDS) can dramatically improve the solubility of oleanolic acid. nih.govdovepress.com A SMEDDS formulation was found to increase the solubility of oleanolic acid to over 13 mg/g, a substantial increase from its intrinsic solubility. dovepress.com Microemulsions have been shown to increase oleanolic acid solubility by up to 3000-fold. nih.gov

Finally, chemical modification by introducing hydrophilic or ionizable groups into the oleanolic acid structure is a direct way to improve solubility. mdpi.com Creating ionic derivatives, for example, by modifying the C-3 or C-28 positions, can enhance water solubility and thus improve anti-tumor activity in experimental models. mdpi.com

Modulation of Bioavailability in Preclinical Investigations

The poor aqueous solubility and low permeability of oleanolic acid lead to very low oral bioavailability, estimated to be only 0.7% in rats. nih.gov Consequently, many of the strategies used to enhance solubility are also aimed at improving bioavailability in preclinical studies.

Formulation approaches have shown considerable success. In vivo pharmacokinetic studies in rats demonstrated that an oleanolic acid-PVP solid dispersion resulted in a shorter Tmax, an increased Cmax, and a relative bioavailability of 183.07% compared to the free drug. nih.gov Similarly, an oleanolic acid-hydroxypropyl-β-cyclodextrin inclusion complex also improved absolute bioavailability in rats. nih.gov A self-microemulsifying drug delivery system (SMEDDS) significantly increased the oral bioavailability of oleanolic acid compared to commercial tablets in a rat model. dovepress.com

Another preclinical strategy involves modulating metabolic pathways. Co-administration of oleanolic acid formulations with inhibitors of cytochrome P450 isozymes, such as ketoconazole (a CYP3A inhibitor), has been shown to further enhance bioavailability by reducing first-pass metabolism. researchgate.net In a rat study, the combination of a drug-phospholipid complex formulation with ketoconazole led to a marked increase in both Cmax and the area under the curve (AUC), indicating significantly improved systemic exposure. researchgate.net

The table below presents data from preclinical studies on strategies to improve the bioavailability of oleanolic acid.

StrategyFormulation/SystemPreclinical ModelKey Pharmacokinetic FindingReference
Solid DispersionOleanolic Acid-PVPP-SDRatsRelative bioavailability of 183.07% compared to free OA nih.gov
Cyclodextrin InclusionOA-hydroxypropyl β-cyclodextrinRatsAbsolute bioavailability increased to 2.010% (from ~0.7%) nih.gov
Phospholipid Complex + Metabolism InhibitorOleanolic acid-phospholipid complex + KetoconazoleRatsAUC0–24h increased from 259.6 to 707.7 ng·h/mL researchgate.net
Self-Microemulsifying Drug Delivery System (SMEDDS)Oleanolic acid-loaded SMEDDSRatsSignificantly higher Cmax and AUC compared to commercial tablets dovepress.com

Strategies for Potency Enhancement in Molecular and Cellular Assays

Beyond improving pharmaceutical properties, significant research has focused on enhancing the intrinsic biological potency of oleanolic acid through targeted chemical modifications. These strategies aim to create derivatives that exhibit superior activity in molecular and cellular assays compared to the parent compound.

A landmark example is the development of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) . This synthetic derivative, created through modifications at the C-3, C-11, and C-12 positions, is reported to be over 200,000 times more potent than oleanolic acid in certain anti-inflammatory and anti-cancer assays. nih.gov The introduction of electron-withdrawing groups at the A-ring and modifications to the C-ring dramatically increase its activity. researchgate.net

Dimerization is another effective strategy for potency enhancement. By linking two oleanolic acid molecules through their C-17 carboxyl groups with various linkers, researchers have synthesized dimers that show a high level of cytotoxic activity against selected cancer cell lines, with IC50 values often below 10 µM. nih.gov These dimers also exhibit enhanced antioxidant activity compared to the monomeric parent compound. nih.govmdpi.com

Hybridization , or the conjugation of oleanolic acid with other bioactive molecules, has also been explored. For instance, conjugating oleanolic acid derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin can lead to enhanced downregulation of inflammatory pathways, such as NF-κB expression and activation in cellular models. nih.gov

The introduction of specific functional groups at key positions can also lead to substantial increases in potency. As mentioned previously, the acylation of 3-hydroxyimino derivatives with moieties containing nitro groups resulted in compounds with significantly improved cytotoxic effects in cancer cell lines. mdpi.com These targeted modifications highlight the vast potential for rational drug design to amplify the therapeutic potential of the oleanolic acid scaffold in a variety of molecular and cellular assays.

Molecular and Cellular Mechanisms of Action in Preclinical Investigations

Modulation of Intracellular Signaling Pathways

Oleanolic acid exerts its biological effects by interacting with a complex network of signaling molecules. Its ability to influence multiple pathways contributes to its diverse pharmacological profile observed in preclinical studies.

The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Oleanolic acid and its derivatives have been shown to inhibit the NF-κB pathway through multiple mechanisms. mdpi.comnih.gov One key mechanism is the prevention of IκBα degradation, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB. mdpi.com For instance, oleanolic acid acetate (OAA), a derivative of oleanolic acid, has been observed to interact with IKKα/β, thereby attenuating the production of inflammatory cytokines in a Toll-like receptor 3 (TLR3) signaling pathway model. nih.govmdpi.com

Furthermore, research suggests that oleanolic acid can suppress the expression of MafK, a protein that can act as a modulator of NF-κB by inducing CBP-mediated p65 acetylation. By downregulating MafK, oleanolic acid inhibits p65 acetylation and subsequently NF-κB activation. nih.gov Another study has proposed that the inhibition of topoisomerase I and IIα by oleanolic acid can also lead to the suppression of the NF-κB pathway. mdpi.com

Target Molecule Effect of Oleanolic Acid/Derivatives Consequence Cell/Animal Model
IκBα DegradationInhibitionPrevention of NF-κB nuclear translocationVaries by study
p65 Nuclear TranslocationInhibitionDecreased transcription of pro-inflammatory genesLeukemia HL60 cells, Hepatocellular carcinoma cells
IKKα/βInteraction and suppressionAttenuated production of inflammatory cytokinesTHP1-XBlue cells
MafK ExpressionSuppressionInhibition of p65 acetylation and NF-κB activationRAW 264.7 macrophages
Topoisomerase I and IIαInhibitionSuppression of NF-κB pathwayVaries by study

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of numerous antioxidant and cytoprotective genes, inducing their expression.

Oleanolic acid has been identified as an activator of the Nrf2-Keap1 pathway. nih.gov Studies have demonstrated that oleanolic acid treatment leads to an increased nuclear accumulation of Nrf2. nih.govresearchgate.net This nuclear translocation of Nrf2 results in the upregulation of Nrf2-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net The activation of the Nrf2 pathway by oleanolic acid is believed to be a key mechanism behind its protective effects against oxidative damage. mdpi.commdpi.com

Interestingly, the activation of Nrf2 by oleanolic acid can also be influenced by other signaling pathways. Research in rat vascular smooth muscle cells has shown that the activation of Akt and ERK is required for oleanolic acid-induced Nrf2 activation and subsequent HO-1 expression. nih.gov There is also evidence of crosstalk between the NF-κB and Nrf2 pathways, with suggestions that the downregulation of NF-κB may negatively interfere with Nrf2 signaling, although oleanolic acid appears to activate Nrf2. nih.govresearchgate.net

Key Event Effect of Oleanolic Acid Downstream Effect Experimental Model
Nrf2 Nuclear AccumulationIncreasedUpregulation of Nrf2-dependent genesWild-type mice, Rat vascular smooth muscle cells
Nrf2-Dependent Gene Expression (e.g., HO-1, NQO1)IncreasedEnhanced antioxidant defenseWild-type mice, Rat vascular smooth muscle cells
Nrf2 Activation (in the context of other pathways)Dependent on Akt and ERK activationUpregulation of HO-1 expressionRat vascular smooth muscle cells

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major MAPK families are the c-Jun N-terminal kinases (JNKs), the extracellular signal-regulated kinases (ERKs), and the p38 MAPKs.

Oleanolic acid has been shown to modulate the activity of MAPK cascades, although its effects can vary depending on the specific MAPK family and the cellular context. Several studies have reported that oleanolic acid activates the JNK and p38 MAPK pathways. nih.govspandidos-publications.com For instance, in hypertrophic scar fibroblasts, oleanolic acid was found to activate the phosphorylation of p38 MAPK and JNK, but not ERK, leading to apoptosis. nih.gov The activation of the JNK pathway by oleanolic acid has also been linked to the induction of autophagy in cancer cells. spandidos-publications.com

The effect of oleanolic acid on the ERK pathway appears to be more complex. While some studies report activation of ERK, others have shown inhibition. mdpi.comnih.gov For example, in rat vascular smooth muscle cells, oleanolic acid was found to activate ERK, which was necessary for Nrf2-mediated HO-1 expression. nih.gov Conversely, in other contexts, pharmacological suppression of ERK was shown to increase the anticancer activity of oleanolic acid, suggesting that ERK activation may play a role in resistance to oleanolic acid-induced apoptosis. mdpi.com

MAPK Family Effect of Oleanolic Acid Associated Cellular Outcome Cell/Animal Model
JNKActivation (Phosphorylation)Apoptosis, AutophagyHypertrophic scar fibroblasts, Cancer cells (A549, PANC-1)
p38 MAPKActivation (Phosphorylation)ApoptosisHypertrophic scar fibroblasts
ERKActivation or Inhibition (Context-dependent)Nrf2 activation (activation), Resistance to apoptosis (activation)Rat vascular smooth muscle cells (activation), Varies by study (inhibition)

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets, including the Forkhead box protein O1 (FoxO1). Phosphorylation of FoxO1 by Akt leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity, which includes the regulation of genes involved in gluconeogenesis and apoptosis.

Preclinical studies have demonstrated that oleanolic acid can inhibit the PI3K/Akt signaling pathway. mdpi.commdpi.com This inhibition is characterized by a reduction in the phosphorylation of PI3K and Akt, without significant changes in their total protein levels. mdpi.com The suppression of Akt phosphorylation by oleanolic acid has been linked to its pro-apoptotic effects in osteosarcoma cells. nih.gov

The regulation of the PI3K/Akt pathway by oleanolic acid also has implications for the downstream effector, FoxO1. In a study on type-2 diabetic mice, oleanolic acid treatment led to a significant increase in the phosphorylation of both Akt and FoxO1, which was correlated with the downregulation of glucose-6-phosphatase expression and a reduction in hyperglycemia. nih.gov This finding suggests a complex interplay in the regulation of this axis by oleanolic acid in a metabolic context.

Component Effect of Oleanolic Acid Functional Consequence Experimental System
PI3KReduced phosphorylationInhibition of downstream signalingVaries by study
AktReduced phosphorylationPro-apoptotic effects, Inhibition of mTORC2Osteosarcoma MG63 and Saos-2 cells
FoxO1Increased phosphorylationSuppression of hepatic gluconeogenesisType-2 diabetic mice

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Aberrant activation of the STAT3 pathway is frequently observed in various cancers and inflammatory diseases.

Oleanolic acid has been shown to be a potent suppressor of the STAT3 signaling pathway. spandidos-publications.comnih.govnih.gov The primary mechanism of this suppression is the inhibition of STAT3 phosphorylation. nih.govnih.gov In the context of colorectal cancer, oleanolic acid treatment markedly suppressed the activation of the STAT3 pathway and inhibited the expression of pro-angiogenic factors. spandidos-publications.comnih.gov

A detailed mechanistic study revealed that oleanolic acid can allosterically activate Src homology 2 domain-containing tyrosine phosphatase 2 (SHP2). This activation of SHP2 leads to the dephosphorylation of STAT3, thereby inhibiting its activity. nih.gov The suppression of STAT3 activation by oleanolic acid has been linked to the inhibition of Th17 cell differentiation and the proliferation of glioblastoma cells. nih.govnih.gov Another study on an oleanolic acid derivative, oleanonic acid, also demonstrated reduced expression of phosphorylated STAT3 in glioma cells. sciopen.com

Key Molecule Effect of Oleanolic Acid Downstream Effect Investigated in
STAT3 PhosphorylationInhibitionSuppression of pro-angiogenic gene expression, Inhibition of cell proliferationColorectal cancer cells, Human macrophages, Glioblastoma cells
SHP2Allosteric activationDephosphorylation of STAT3T cells
STAT3 Nuclear TranslocationBlockadeReduced transcriptional activityT cells

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR is a component of two distinct protein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).

Oleanolic acid has been found to inhibit the mTOR signaling pathway. spandidos-publications.commdpi.comnih.gov This inhibition can occur through the modulation of upstream signaling pathways, such as the PI3K/Akt and AMPK pathways. mdpi.comnih.gov By inhibiting the PI3K/Akt pathway, oleanolic acid can lead to the suppression of mTOR activity. mdpi.com In osteosarcoma cells, oleanolic acid inhibited the phosphorylation of p70 ribosomal S6 kinase 1 (p70 S6K1) and S6, which are downstream effectors of mTORC1. nih.gov

Furthermore, oleanolic acid's interaction with the mTOR pathway has been linked to the induction of autophagy. spandidos-publications.com In cancer cells, oleanolic acid was found to suppress mTOR phosphorylation, which, in conjunction with JNK activation, led to autophagy. spandidos-publications.com The inhibition of mTOR by oleanolic acid has also been implicated in its ability to disrupt the Warburg effect in cancer cells by inducing a switch in pyruvate kinase muscle (PKM) isoforms. mdpi.com

mTOR Complex/Component Effect of Oleanolic Acid Cellular Process Affected Cell Line/Model
mTOR PhosphorylationInhibitionAutophagy, Cell GrowthCancer cells (A549, PANC-1)
p70 S6K1 PhosphorylationInhibitionProtein translation, Cell growthOsteosarcoma MG63 and Saos-2 cells
S6 PhosphorylationInhibitionProtein translation, Cell growthOsteosarcoma MG63 and Saos-2 cells
mTORC1Downregulation of downstream targetsCell cycle progressionOsteosarcoma MG63 and Saos-2 cells
mTORC2Inhibition (via Akt suppression)Cell survivalOsteosarcoma MG63 and Saos-2 cells

p53 Signaling Pathway Activation and Modulation

Oleanolic acid, the acidic form of oleanolate, has been observed to activate the p53 signaling pathway, leading to apoptosis in various cancer cell lines. In preclinical studies, treatment with oleanolic acid led to a significant increase in the expression of the p53 tumor suppressor protein. This upregulation of p53 is a critical step in its anticancer mechanism, initiating a cascade of events that result in programmed cell death.

Research has demonstrated that in prostate (DU145), breast (MCF-7), and human glioblastoma (U87) cancer cells, oleanolic acid treatment markedly increased the expression of p53. For instance, in DU145 cells, p53 expression increased by as much as 10.11-fold. nih.gov This activation of p53 was accompanied by an increase in the expression of other pro-apoptotic proteins that are regulated by p53, such as Bax and cytochrome c. nih.govresearchgate.net The rise in Bax, a key member of the Bcl-2 family, and the subsequent release of mitochondrial cytochrome c are hallmarks of the intrinsic apoptotic pathway. nih.gov Furthermore, the activation of caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), downstream effectors of apoptosis, was also observed following oleanolic acid treatment. nih.gov

The activation of p53 by oleanolic acid also influences cell cycle regulation. In MCF-7 breast cancer cells, an increase in p53 and its target gene, p21, was noted, which correlated with a G1 phase cell cycle arrest. nih.gov Similarly, in hepatocellular carcinoma cells (HepG2), the antitumor effects of oleanolic acid, including apoptosis and cell cycle arrest, were linked to the extracellular signal–regulated kinase (ERK)-p53 signaling pathway. nih.gov These findings underscore the central role of p53 activation in mediating the pro-apoptotic and cell cycle inhibitory effects of this compound in cancer cells.

Table 1: Effect of Oleanolic Acid on p53 Pathway Proteins in Cancer Cell Lines

Cell Line Cancer Type Protein Upregulated Fold Increase Reference
DU145 Prostate Cancer p53 10.11-fold nih.gov
DU145 Prostate Cancer Cytochrome c 74.70-fold nih.gov
DU145 Prostate Cancer Bax 4.63-fold (in vivo) nih.gov
MCF-7 Breast Cancer p53 Significant increase nih.gov
U87 Glioblastoma p53 Significant increase nih.gov
HepG2 Hepatocellular Carcinoma p53 Implicated in apoptosis nih.gov

TNF Signaling Pathway Interactions

Oleanolic acid exhibits complex interactions with the Tumor Necrosis Factor (TNF) signaling pathway, demonstrating both pro-inflammatory and anti-inflammatory potential depending on the cellular context. In macrophages, oleanolic acid has been shown to induce the production of TNF-α. mdpi.com This effect is mediated through the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor. mdpi.com The activation of NF-κB leads to an increase in the transcription of the TNF-α gene, resulting in elevated secretion of this pro-inflammatory cytokine. mdpi.com

Conversely, in other models, oleanolic acid and its derivatives have been shown to inhibit TNF-α production, highlighting its anti-inflammatory properties. In studies using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages, certain analogs of oleanolic acid demonstrated mild to moderate inhibition of TNF-α production. mdpi.com Furthermore, in a mouse model of acute hepatorenal damage, pretreatment with oleanolic acid suppressed the activation of the NF-κB/TNF-α signaling pathway that was induced by a toxin. koreascience.kr This suggests that this compound can antagonize inflammatory processes by preventing the overproduction of TNF-α. The interaction with the TNF pathway appears to be pleiotropic, with this compound capable of both stimulating and inhibiting TNF-α signaling, which may contribute to its diverse biological activities.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Oleanolic acid has been identified as a dual agonist of Peroxisome Proliferator-Activated Receptors gamma (PPARγ) and alpha (PPARα). researchgate.net PPARs are ligand-activated nuclear transcription factors that play crucial roles in regulating lipid and glucose metabolism, cellular differentiation, and inflammation. When activated by a ligand like oleanolic acid, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ is primarily associated with adipogenesis and improving insulin (B600854) sensitivity, while PPARα activation is mainly involved in fatty acid oxidation. researchgate.net By acting as a dual agonist, oleanolic acid can influence both of these pathways. Studies have shown that oleanolic acid's effects on PPARs can regulate the expression of genes involved in glucose and lipid homeostasis, such as adiponectin and glucose transporter type 4 (GLUT4). researchgate.net This dual agonistic action suggests a potential role for this compound in managing metabolic disorders characterized by dyslipidemia and insulin resistance. researchgate.net

Inhibition of ASK1 and IKK

Oleanolic acid interacts with key kinases involved in stress and inflammatory signaling, including Apoptosis Signal-Regulating Kinase 1 (ASK1) and IκB Kinase (IKK).

In the context of apoptosis, oleanolic acid has been found to induce the activation of ASK1. This activation is mediated by an increase in reactive oxygen species (ROS). Once activated, ASK1 proceeds to phosphorylate downstream targets in the mitogen-activated protein kinase (MAPK) cascade, such as p38 MAPK. This signaling cascade ultimately leads to the activation of pro-apoptotic proteins like Bax and Bim, promoting programmed cell death.

Conversely, derivatives of oleanolic acid have demonstrated inhibitory effects on the IKK complex, a central regulator of the NF-κB inflammatory pathway. Oleanolic acid acetate (OAA) was shown to significantly reduce the phosphorylation of the IKKα/β subunits in response to a Toll-like receptor 3 (TLR3) agonist. nih.gov By suppressing IKK activation, OAA prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα. nih.gov This action blocks the release and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes. nih.gov

Modulation of Topoisomerase Enzymes (Top-I, Top-IIα)

Oleanolic acid and its synthetic derivatives have been identified as inhibitors of DNA topoisomerases, enzymes that are crucial for managing DNA topology during processes like replication and transcription. These enzymes, classified as Type I and Type II, resolve topological problems by creating transient breaks in the DNA backbone. Because of their essential role in cell proliferation, topoisomerases are significant targets for anticancer drugs.

Studies have shown that oleanolic acid analogues can inhibit both topoisomerase I (Top-I) and topoisomerase IIα (Top-IIα). The C12-C13 double bond within the oleanolic acid structure appears to be important for the inhibitory activity against both types of enzymes. Certain rationally designed derivatives of oleanolic acid have demonstrated higher inhibitory activity than established chemotherapeutic agents like camptothecin (a Top-I inhibitor) and etoposide (a Top-IIα inhibitor) in DNA relaxation assays. Some of these compounds act as dual inhibitors, targeting both Top-I and Top-IIα simultaneously. Furthermore, oleanolic acid has been shown to modulate the DNA damage response to camptothecin, shifting the repair process towards a more mutagenic pathway and thereby increasing the sensitivity of cancer cells to the topoisomerase inhibitor.

Regulation of Gene and Protein Expression

Upregulation of Cellular Antioxidant Enzymes (e.g., SOD, GSH, HO-1)

Oleanolic acid has been shown to enhance the cellular antioxidant defense system by upregulating the expression and activity of several key antioxidant enzymes. This mechanism is a cornerstone of its protective effects against oxidative stress-induced cellular damage.

In various preclinical models, treatment with oleanolic acid resulted in significantly increased levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). These enzymes are critical for detoxifying reactive oxygen species (ROS). For example, in a model of subarachnoid hemorrhage, oleanolic acid administration significantly increased the levels of SOD, catalase, and GSH-Px, while reducing the levels of the lipid peroxidation marker malondialdehyde (MDA).

A key pathway involved in this upregulation is the Nrf2/HO-1 pathway. Oleanolic acid can activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which then promotes the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have cytoprotective properties. The regulation of this pathway has been observed in various conditions, including cerebral ischemia, where oleanolic acid was found to suppress GSK-3β activation and upregulate HO-1 expression, thereby counteracting ischemia-mediated injury.

Table 2: Effect of Oleanolic Acid on Antioxidant Enzyme Levels

Model System Condition Enzyme Upregulated Pathway Implicated Reference
Sprague Dawley Rats Subarachnoid Hemorrhage SOD, Catalase, GSH-Px Nrf2/HO-1
Human Umbilical Vein Endothelial Cells High-Glucose Induced Injury SOD, CAT AKT/eNOS
MCAO Rat Model Cerebral Ischemia HO-1 GSK-3β/HO-1
Mouse Model Acute Hepatorenal Damage GSH, SOD Nrf2/SIRT1/HO-1 koreascience.kr

Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17)

Oleanolic acid (OA), the protonated form of this compound, has been shown in preclinical studies to downregulate the production and expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). begellhouse.com This effect is associated with the inhibition of the activation and nuclear translocation of transcription factors like NF-κB. begellhouse.com In the context of osteoarthritis, oleanolic acid has been observed to decrease the IL-1β-induced activation of fibroblast-like synoviocytes. nih.gov Studies have also indicated that human IL-6, IL-17, IL-1β, and TNF-α can activate porcine aortic endothelial cells, suggesting a potential role for these cytokines in the inflammatory response in xenotransplantation. nih.gov The inhibition of cytokines like TNF-α and IL-17 is a therapeutic strategy in inflammatory diseases such as psoriasis. mdpi.comfrontiersin.org

The role of IL-17, in particular, is to promote the production of neutrophils and act as a potent chemotactic factor for monocytes. mdpi.com It often works in synergy with other pro-inflammatory cytokines like TNF-α and IL-1β to recruit cells. mdpi.com Research has explored the downregulation of IL-17 as a therapeutic approach. greenmedinfo.com

Modulation of Apoptotic and Anti-Apoptotic Protein Families (e.g., Bax, Bcl-2, Caspases)

Oleanolic acid has been found to modulate the expression of key proteins involved in apoptosis. begellhouse.com Specifically, it upregulates the expression of pro-apoptotic genes such as p53, BAX, caspase-9, and caspase-3, while downregulating the anti-apoptotic gene Bcl-2. begellhouse.com This modulation shifts the balance towards apoptosis, or programmed cell death. The increased ratio of Bax to Bcl-2 is a critical factor in the mitochondrial pathway of apoptosis. nih.govoncotarget.com

Studies have shown that oleanolic acid treatment leads to the activation of caspases, which are a family of proteases that execute the process of apoptosis. nih.govmdpi.com For instance, the activation of caspase-3 and caspase-9 has been observed in various cancer cell lines following treatment with oleanolic acid. begellhouse.comnih.gov This activation is often preceded by the release of cytochrome c from the mitochondria, a process influenced by the Bax/Bcl-2 ratio. nih.govnih.gov

Differential Gene Expression Analysis via Transcriptomics (e.g., RNA-seq)

Transcriptomic analysis using RNA sequencing (RNA-seq) has provided a broader view of the molecular effects of oleanolic acid. In a study on breast cancer cells, RNA-seq analysis identified a significant number of differentially expressed genes (DEGs) upon treatment with oleanolic acid. nih.gov Specifically, 260 genes were found to be significantly upregulated, and 67 genes were significantly downregulated. nih.gov

These DEGs were enriched in several key signaling pathways, including the p53 signaling pathway, TNF signaling pathway, and mTOR signaling pathway. nih.gov Further analysis of RNA-seq data from liver injury models has also been used to investigate the potential therapeutic targets of oleanolic acid. aging-us.com Transcriptome analysis has been employed to understand the phytochemical differences in plant genotypes with varying levels of triterpenic acids, including oleanolic acid. nih.gov Such studies help in identifying the genes and pathways that are modulated by this compound, providing a comprehensive understanding of its mechanism of action. mdpi.comrnabio.org

Specific Target Protein Modulations (e.g., HMOX1, HDAC1, fabp3, GLUT4, IRS, miR-122)

Beyond broad pathway effects, research has identified specific molecular targets of oleanolic acid. For instance, in the context of liver injury and cancer, single-cell sequencing has been utilized to analyze the relationship between Heme Oxygenase 1 (HMOX1) and ferroptosis-related genes, with oleanolic acid being a compound of interest in this area. aging-us.com While direct modulation of HDAC1, fabp3, GLUT4, IRS, and miR-122 by this compound is a subject of ongoing research, the broader impact on related pathways suggests potential interactions. For example, the anticancer mechanisms of terpenoids, including oleanolic acid, involve the inhibition of glucose transporter 1 (Glut-1) to reduce glucose uptake. mdpi.com

Impact on Fundamental Cellular Processes in Research Models

Induction of Apoptosis and Cell Cycle Arrest

A significant body of research demonstrates that oleanolic acid induces apoptosis and causes cell cycle arrest in various cancer cell lines. nih.govnih.gov The induction of apoptosis is evidenced by morphological changes such as the formation of apoptotic bodies and DNA fragmentation. begellhouse.com This process is mediated through the intrinsic mitochondrial pathway, involving the modulation of Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases. nih.gov

In addition to apoptosis, oleanolic acid can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, it has been shown to cause cell cycle arrest in the S and G2/M phases in human pancreatic cancer cells. nih.gov In hepatocellular carcinoma cells, oleanolic acid induced G2/M cell cycle arrest. nih.govoup.com This effect is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27. begellhouse.com

Inhibition of Cell Proliferation and Angiogenesis

Oleanolic acid has been demonstrated to inhibit the proliferation of various cancer cells in a concentration-dependent manner. nih.govoup.com This anti-proliferative effect is a direct consequence of the induction of apoptosis and cell cycle arrest.

Furthermore, oleanolic acid exhibits anti-angiogenic properties, which is the inhibition of the formation of new blood vessels. spandidos-publications.comnih.gov Angiogenesis is a crucial process for tumor growth and metastasis. medicinacomplementar.com.brmdpi.com Oleanolic acid has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). spandidos-publications.comnih.gov The anti-angiogenic effects of oleanolic acid are attributed to the suppression of key signaling pathways involved in angiogenesis, such as the STAT3 and Hedgehog pathways, and the downregulation of pro-angiogenic factors like vascular endothelial growth factor A (VEGF-A). spandidos-publications.commdpi.com

Promotion of Ferroptosis in Cellular Contexts

Oleanolic acid and its derivatives have been identified as inducers of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. In preclinical investigations, these compounds have demonstrated the ability to promote ferroptosis in various cancer cell lines. The underlying mechanism often involves the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. By inhibiting GPX4, oleanolic acid derivatives lead to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death tandfonline.com.

Studies have shown that oleanolic acid can significantly increase the levels of oxidative stress and Fe2+ content in cervical cancer cells, both in vitro and in vivo nih.gov. This increase in iron and oxidative stress is a hallmark of ferroptosis. Further investigation revealed that the pro-ferroptotic effect of oleanolic acid is mediated by promoting the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) nih.gov. Interfering with ACSL4 expression was found to counteract the inhibitory effect of oleanolic acid on the viability and proliferation of these cancer cells nih.gov. These findings suggest that the promotion of ACSL4-dependent ferroptosis by oleanolic acid may be a potential therapeutic strategy nih.gov.

Moreover, derivatives of oleanolic acid have been synthesized to enhance their antitumor activities, with the induction of ferroptosis being a key mechanism of action tandfonline.com. In breast cancer cells, certain oleanolic acid derivatives were found to promote cellular reactive oxide species generation and induce ferroptosis, which was associated with the inhibition of the Akt/mTOR pathway tandfonline.com.

Cell LineCompoundObserved Effect on FerroptosisKey Molecular Targets
Breast Cancer CellsOleanolic acid derivatives (27a, Y03, Y04)Induction of ferroptosis, promotion of cellular reactive oxide species generation. tandfonline.comInhibition of Akt/mTOR, Inhibition of GPX4. tandfonline.com
Hela (Cervical Cancer)Oleanolic acidIncreased oxidative stress levels and Fe2+ content, increased expression of ferroptosis-related proteins. nih.govACSL4. nih.gov
HT22 (Neuronal)Oleanolic acidAmeliorated hemin-induced ferroptosis. nih.govKEAP1-Nrf2 and NF-κB pathways. nih.gov

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oleanolic acid has demonstrated significant antioxidant properties in various preclinical models by attenuating oxidative stress and reducing the generation of reactive oxygen species (ROS). A primary mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govmdpi.com. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes nih.gov.

Upon activation by oleanolic acid, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of its target genes nih.gov. This leads to the upregulation of several antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which play crucial roles in detoxifying ROS and maintaining cellular redox homeostasis mdpi.commdpi.com. For instance, in diabetic rats, oleanolic acid treatment was shown to enhance antioxidant capacity by increasing the levels of CAT and SOD while attenuating the levels of nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation mdpi.com.

Furthermore, oleanolic acid has been shown to protect against acetaminophen-induced hepatotoxicity by activating the Nrf2-Keap1 pathway, leading to increased nuclear accumulation of Nrf2 and subsequent upregulation of Nrf2-target genes nih.gov. Studies have also indicated that oleanolic acid can enhance the antioxidant function of mitochondria by increasing the expression of glutathione peroxidase 4 (Gpx4) and SOD mdpi.com. In the context of subarachnoid hemorrhage, oleanolic acid has been shown to ameliorate oxidative stress by inhibiting the KEAP1-Nrf2 pathway nih.gov.

Cellular Model/ConditionEffect of Oleanolic AcidKey Pathway/Molecule Modulated
Acetaminophen-induced hepatotoxicity in miceIncreased nuclear accumulation of Nrf2, upregulation of Nrf2-target genes. nih.govNrf2-Keap1 pathway. nih.gov
Diabetic ratsAttenuated levels of NO and MDA, enhanced levels of CAT and SOD. mdpi.comAntioxidant enzymes. mdpi.com
Subarachnoid hemorrhage modelAmeliorated oxidative stress. nih.govKEAP1-Nrf2 pathway. nih.gov
TAA-induced hepatorenal injuryEnhanced Nrf2/HO-1 signaling. mdpi.comNrf2/SIRT1/HO-1 signaling. mdpi.comnih.gov

Anti-inflammatory Effects on Cellular Models

Oleanolic acid exerts potent anti-inflammatory effects in various cellular models, primarily through the modulation of key inflammatory signaling pathways and the regulation of immune cell function. A central mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govresearchgate.netmdpi.com. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines inhealthnature.com.

In cellular models such as RAW 264.7 macrophages, oleanolic acid has been shown to suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) nih.gov. This inhibition of NF-κB activity is, in part, mediated by the suppression of MafK expression nih.gov. Furthermore, oleanolic acid can block the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB nih.govresearchgate.net.

Oleanolic acid also modulates the function of macrophages, key immune cells in the inflammatory response. It has been demonstrated to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype while promoting the anti-inflammatory M2 phenotype inhealthnature.comnih.gov. In vitro studies have shown that oleanolic acid can decrease the expression of M1 markers such as iNOS and TNF-α, and increase the expression of M2 markers like CD206 and Arg1 in macrophages inhealthnature.com. This regulation of macrophage polarization contributes to the resolution of inflammation. Additionally, oleanolic acid has been found to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the production of the pro-inflammatory cytokine IL-1β nih.govfrontiersin.org.

Cellular ModelEffect of Oleanolic AcidKey Molecular Targets/Pathways
RAW 264.7 MacrophagesInhibition of LPS-induced NO and PGE2 production. nih.govInhibition of NF-κB activity via suppression of MafK expression. nih.gov
Adipose Tissue Macrophages (in obese mice)Inhibition of M1 polarization and promotion of M2 polarization. inhealthnature.comnih.govInhibition of NLRP3 inflammasome activation and MAPK signaling pathway. nih.gov
Human Monocyte-Derived Macrophages (HMDM)Suppression of M2 polarization. nih.govspandidos-publications.comInhibition of STAT3 activation. nih.govspandidos-publications.com
Spinal Cord Injury Model (in mice)Inhibition of MAPKs and NF-κB signaling pathways. researchgate.netp-p38, p-JNK, p-IKKα, p-IκBα, p-NF-κB. researchgate.net

Modulation of Glucose and Lipid Metabolism (e.g., insulin sensitivity, glucose uptake, gluconeogenesis inhibition)

Oleanolic acid has been shown in preclinical studies to modulate glucose and lipid metabolism through various mechanisms, including enhancing insulin sensitivity, promoting glucose uptake, and inhibiting gluconeogenesis. One of the key signaling pathways implicated in these effects is the AMP-activated protein kinase (AMPK) pathway nih.govnih.govbiomolther.org. AMPK acts as a cellular energy sensor, and its activation can lead to a switch from anabolic to catabolic pathways to restore cellular energy balance mdpi.com.

In the context of glucose metabolism, oleanolic acid has been demonstrated to activate AMPK in various cell types nih.govnih.gov. This activation of AMPK can, in turn, inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and proliferation nih.govnih.gov. The activation of the AMPK-mTOR signaling pathway by oleanolic acid has been linked to its anti-cancer effects in colon cancer cells nih.gov.

Furthermore, oleanolic acid has been reported to improve insulin resistance mdpi.comnih.gov. This can be achieved by inhibiting the activity of nuclear factor-κB (NF-κB), which is involved in inflammatory processes that can lead to insulin resistance mdpi.com. By reducing inflammation, oleanolic acid can help to restore insulin sensitivity. In diabetic rats, oleanolic acid treatment has been shown to reduce the expression of inflammatory factors, thereby improving insulin signaling mdpi.com.

Regarding the direct effects on glucose regulation, some studies suggest that oleanolic acid may inhibit the activity of α-glucosidase and α-amylase, enzymes involved in the breakdown of carbohydrates, which would lead to a reduction in postprandial blood glucose levels mdpi.com.

Cellular/Animal ModelEffect of Oleanolic AcidKey Molecular Pathway/Target
Colon Cancer Cells (HCT-116, SW-480)Activation of AMPK and inhibition of mTOR. nih.govAMPK-mTOR signaling pathway. nih.gov
Bladder Cancer Cells (T24, EJ)Activation of AMPK, inhibition of mTOR. nih.govAMPK-mTOR-ULK1 pathway. nih.gov
Diabetic RatsImproved insulin resistance. mdpi.comInhibition of NF-κB activity. mdpi.com
PigletsReduced serum and intestinal total bile acid concentrations, suppressed TGR5 expression, increased apparent digestibility of crude protein and amino acids, and promoted intestinal cell proliferation. nih.govBile Acid-TGR5/AMPK/mTOR Axis. nih.gov

Mitochondrial Function and Membrane Potential Alterations

Oleanolic acid and its derivatives have been shown to exert significant effects on mitochondrial function, often leading to alterations in mitochondrial membrane potential (ΔΨm) and ATP production, particularly in the context of inducing apoptosis in cancer cells.

In several cancer cell lines, treatment with oleanolic acid derivatives has been demonstrated to cause a loss of mitochondrial membrane potential nih.govresearchgate.net. The dissipation of ΔΨm is a critical event in the intrinsic pathway of apoptosis. This loss of membrane potential is often accompanied by the release of cytochrome c from the mitochondria into the cytosol, which then activates the caspase cascade, leading to programmed cell death nih.gov.

Studies have also indicated that oleanolic acid can stimulate mitochondrial function under certain conditions. For instance, in breast cancer cells, oleanolic acid was found to counteract the suppression of cytochrome oxidase activity induced by high salt conditions, suggesting a stimulatory effect on mitochondrial activity researchgate.net. Additionally, some research suggests that oleanolic acid may protect against mitochondrial dysfunction by reducing mitochondrial oxidative stress and enhancing mitochondrial biogenesis in certain preclinical models caringsunshine.com.

Cell Line/ConditionCompoundEffect on Mitochondrial FunctionKey Observations
SMMC-7721 (Human Hepatocellular Carcinoma)Oleanolic acid derivativeInduces mitochondrial dysfunction. nih.govLoss of mitochondrial membrane potential, release of cytochrome c, decreased intracellular ATP levels. nih.gov
Gallbladder Cancer CellsOleanolic acidDecreases mitochondrial membrane potential. researchgate.netInduces mitochondrial-dependent apoptosis. researchgate.net
A549 (Lung Cancer)Mitochondria-targeting oleanolic acid derivativesInduces mitochondrial membrane potential depolarization. nih.govIncreased reactive oxygen species production, upregulation of pro-apoptotic proteins. nih.gov
Breast Cancer Cells (MDA-MB-231)Oleanolic acidStimulated mitochondrial function. researchgate.netCounteracted suppression of cytochrome oxidase activity. researchgate.net

Modulation of Bile Acid Homeostasis (e.g., FXR activation)

Oleanolic acid has been shown to modulate bile acid homeostasis, a complex process tightly regulated by a network of nuclear receptors, with the Farnesoid X receptor (FXR) playing a central role nih.govnih.govnih.gov. The effects of oleanolic acid on bile acid metabolism appear to be dose-dependent and can have both protective and potentially injurious consequences.

In some preclinical models, oleanolic acid has been observed to alter the expression of genes involved in bile acid synthesis and transport. For instance, in mice, oleanolic acid treatment has been associated with the suppression of bile acid biosynthetic enzyme genes, such as Cyp7a1 and Cyp8b1, and a reduction in bile acid uptake transporters nih.govresearchgate.net. This suggests an adaptive response to prevent the accumulation of bile acids.

The interaction of oleanolic acid with FXR is a key aspect of its role in bile acid homeostasis. Studies have shown that oleanolic acid can act as an FXR antagonist, inhibiting its activity and the expression of its downstream target genes mdpi.com. By binding to the FXR ligand-binding domain, oleanolic acid can block the interaction of FXR with its co-activators mdpi.com. This can lead to a reduction in the expression of the bile salt export pump (BSEP) mdpi.com. However, other studies have reported that the anti-cholestatic effect of oleanolic acid is associated with the activation of both NRF2 and FXR signaling pathways nih.gov. It has been suggested that the dual activation of NRF2 and FXR by oleanolic acid cooperatively regulates bile acid metabolic homeostasis nih.gov.

It is important to note that high doses or long-term use of oleanolic acid have been reported to induce cholestatic liver injury, which is associated with altered bile acid homeostasis nih.govnih.govresearchgate.netnih.gov. This injury may be linked to the inhibition of FXR-mediated BSEP and MRP2, leading to impaired bile acid efflux and disruption of tight junctions between liver cells nih.gov.

Model SystemEffect of Oleanolic Acid on Bile Acid HomeostasisKey Molecular Targets/Pathways
MiceSuppressed bile acid biosynthetic enzyme genes (Cyp7a1, 8b1, 27a1, 7b1); lowered bile acid uptake transporters (Ntcp, Oatp1b2); increased a bile acid efflux transporter (Ostβ). nih.govNrf2, AhR, CAR, PPARα. nih.gov
ANIT-induced cholestatic liver injury model (rats and L02 cells)Up-regulation of NRF2, FXR, BSEP, and UGT1A1; reduction in the expression of CYP7A1. nih.govNRF2 and FXR dual signaling pathways. nih.gov
In vitro (FXR reporter assay)Antagonized FXR activity, reduced CDCA-mediated expression of BSEP. mdpi.comFXR. mdpi.com
Mice (OA-induced hepatotoxicity)Suppressed expression of FXR and its downstream targets (CYP7A1, CYP8B1, BSEP, MRP2). nih.govSIRT1/FXR signaling pathway. nih.gov

Pharmacological Investigations in Preclinical Models

In Vitro Studies Using Diverse Cell Line Models

In vitro studies utilize controlled laboratory environments to examine the direct effects of oleanolic acid on specific cell types, helping to elucidate its mechanisms of action at the cellular level.

Cancer Cell Lines

Oleanolic acid has demonstrated antiproliferative and pro-apoptotic effects in a variety of cancer cell lines.

HepG2 (Hepatocellular Carcinoma): Oleanolic acid has been shown to decrease the viability of HepG2 human liver cancer cells, exhibiting an IC50 of 30 µM in one study. nih.gov It induces apoptosis in HepG2 cells, increasing the percentage of apoptotic cells in a dose-dependent manner. nih.govspandidos-publications.com OA treatment can lead to G2/M cell cycle arrest in HepG2 cells. nih.govmdpi.com The compound's anticancer effects in HepG2 cells may involve the induction of apoptosis and DNA fragmentation, as well as a loss of mitochondrial membrane potential. spandidos-publications.com OA has also been shown to inhibit the invasive and migratory capabilities of sorafenib-resistant HepG2 cells and restore their sensitivity to sorafenib (B1663141) by downregulating fabp3 expression. ecancer.orgxiahepublishing.com

HeLa (Cervical Cancer): Oleanolic acid A-lactam derivatives have demonstrated significant cytotoxic activity against HeLa cells at micromolar concentrations. eurekaselect.com

HCT-116 (Colorectal Cancer): Oleanolic acid has shown cytotoxic activity against HCT-116 colon cancer cells, with an IC50 of 18.66 µg/ml reported in one study. ekb.eg OA can induce apoptosis and cause cell cycle arrest at the G2/M phase in HCT-116 cells. ekb.eg Studies also suggest that OA can induce oxidative stress and activate apoptosis in HCT116 cells. nih.gov OA combined with aspirin (B1665792) has shown synergistic effects in inhibiting the proliferation and invasion of HCT116 cells and inducing S-phase arrest by regulating the Akt/NFκB/IκBα/COX2 signaling pathway. nih.govsciencexcel.com

MCF-7 (Breast Cancer): Oleanolic acid exhibits prominent cytotoxicity against MCF-7 breast cancer cells, with reported IC50 values of 13.09 µg/mL and 132.29 µg/mL in different studies. u-szeged.huoncotarget.comcaymanchem.comresearchgate.net OA treatment can decrease the production of cell cycle regulatory proteins like cyclin D1, cyclin E, CDK2, and CDK4, while increasing levels of p21 and p27 in MCF-7 cells. oncotarget.com It induces apoptosis in MCF-7 cells, increasing the number of apoptotic cells and upregulating proteins such as p53, cytochrome c, Bax, PARP-1, and caspase-3. oncotarget.comaging-us.com OA can also affect MAPK kinase signaling in MCF-7 cells, decreasing p-AKT levels while increasing p-ERK and p-JNK. oncotarget.com OA induces apoptotic features in MCF-7 cells, including nuclear condensation, increased ROS generation, and loss of outer mitochondrial membrane potential, and shows down-regulation of Bcl2 and PDGF genes. u-szeged.hu

DU145 (Prostate Cancer): Oleanolic acid inhibits the viability and proliferation of DU145 prostate cancer cells, with an IC50 of 112.57 µg/mL. oncotarget.comcaymanchem.com It promotes cell apoptosis and G0/G1 phase cell cycle arrest in DU145 cells in a dose-dependent manner. nih.gov OA treatment increases the number of apoptotic cells and upregulates apoptosis-related proteins like p53, cytochrome c, Bax, PARP-1, and caspase-3 in DU145 cells. oncotarget.com OA's anti-cancer effects in DU145 cells may involve repressing the PI3K/Akt pathway. nih.gov

U87 (Human Glioblastoma): Oleanolic acid is cytotoxic to U87 glioblastoma cells, with an IC50 of 163.60 µg/mL. oncotarget.comcaymanchem.com OA treatment increases the production of p21 and p27 while decreasing cyclin D1, cyclin E, CDK2, and CDK4 in U87 cells. oncotarget.com It induces apoptosis in U87 cells, leading to the upregulation of p53, cytochrome c, Bax, PARP-1, and caspase-3. oncotarget.com OA treatment can also increase p-ERK, p-AKT, and p-JNK expression levels in U87 cells. oncotarget.com

SGC-7901 (Gastric Cancer): Oleanolic acid has been observed to be effective against SGC-7901 human gastric cancer cells, inducing autophagic death. mdpi.com

MGC-803 (Gastric Cancer): Oleanolic acid induces autophagic cell death in MGC-803 human gastric cancer cells. nih.gov OA suppressed phospho-mTOR through inhibition of the PI3K/AKT and ERK/p38 MAPK signaling pathways and through activation of the AMPK signaling pathway in these cells. nih.gov The IC50 for OA in MGC-803 cells was calculated to be 176 μM (48h) and 134 μM (72h). tandfonline.comtandfonline.com OA can effectively reverse multidrug resistance induced by cisplatin (B142131) in MGC-803 cells through the downregulation of P-gp expression. tandfonline.comnih.gov

BGC-823 (Gastric Cancer): Oleanolic acid is effective against BGC-823 human gastric cancer cells, inducing autophagic death. mdpi.com

Cancer Cell LineKey FindingsIC50 (µg/mL or µM)Relevant MechanismsCitations
HepG2Decreased viability, induced apoptosis, G2/M cell cycle arrest, inhibited migration/invasion, restored sorafenib sensitivity.30 µM, Elevated in resistant cellsApoptosis induction, DNA fragmentation, loss of mitochondrial membrane potential, downregulation of fabp3, regulation of JNK/p38 signaling, regulation of Akt/NFκB/IκBα/COX2 signaling. nih.govspandidos-publications.commdpi.comecancer.orgxiahepublishing.comnih.govsciencexcel.com
HeLaCytotoxic activity.Micromolar concentrationsNot specified in detail in search results. eurekaselect.com
HCT-116Cytotoxic activity, induced apoptosis, G2/M or S-phase cell cycle arrest, inhibited proliferation and invasion (synergistic with aspirin).18.66 µg/mlApoptosis induction, cell cycle arrest, oxidative stress, activation of AMPK-mTOR signaling, regulation of Akt/NFκB/IκBα/COX2 signaling. mdpi.comekb.egnih.govsciencexcel.com
MCF-7Decreased viability, inhibited proliferation, induced apoptosis, affected cell cycle regulatory proteins, affected MAPK signaling, induced nuclear condensation, increased ROS, loss of mitochondrial potential.13.09 µg/mL, 132.29 µg/mL, > 200 µg/mL (for OA itself)Apoptosis induction (via intrinsic pathway), regulation of cell cycle proteins (cyclins, CDKs, p21, p27), modulation of MAPK signaling (p-ERK, p-JNK, p-AKT), down-regulation of Bcl2 and PDGF. u-szeged.huoncotarget.comcaymanchem.comresearchgate.netaging-us.comup.ac.za
DU145Inhibited viability and proliferation, promoted apoptosis, G0/G1 cell cycle arrest.112.57 µg/mL, > 200 µg/mL (for OA itself)Apoptosis induction, cell cycle arrest, repression of PI3K/Akt pathway, modulation of MAPK signaling (p-ERK, p-JNK, p-AKT). oncotarget.comcaymanchem.comnih.govup.ac.zaresearchgate.net
U87Cytotoxic activity, affected cell cycle regulatory proteins, induced apoptosis, affected MAPK signaling.163.60 µg/mLApoptosis induction, regulation of cell cycle proteins (cyclins, CDKs, p21, p27), modulation of MAPK signaling (p-ERK, p-JNK, p-AKT). oncotarget.comcaymanchem.comresearchgate.net
SGC-7901Induced autophagic death.Not specifiedAutophagic death induction. mdpi.commdpi.com
MGC-803Induced autophagic cell death, reversed multidrug resistance.176 μM (48h), 134 μM (72h)Autophagic death induction, suppression of phospho-mTOR (via PI3K/AKT and ERK/p38 MAPK pathways and activation of AMPK), downregulation of P-gp expression. nih.govtandfonline.comtandfonline.comnih.gov
BGC-823Induced autophagic death.Not specifiedAutophagic death induction. mdpi.com

Metabolic Disorder Cell Models

Oleanolic acid has shown potential in in vitro models of metabolic disorders, particularly insulin (B600854) resistance.

Insulin-Resistant HepG2: In insulin-resistant HepG2 cells (induced with FFA or palmitic acid), oleanolic acid decreased glucose content, reduced levels of TNF-α and IL-6, and upregulated IRS1 and GLUT4 protein expression. nih.govnih.govresearchgate.net OA attenuated insulin resistance by regulating the IRS1-GLUT4 pathway via NF-κB. nih.govnih.gov OA also significantly inhibited reactive oxygen species (ROS) levels in insulin-resistant HepG2 cells and improved glycometabolism. akjournals.com Treatment with 25 µmol/L of OA improved insulin sensitivity by increasing the expression of insulin receptor substrate 1 (IRS-1) and glucose transporter 4 (GLUT-4) proteins. semanticscholar.org

QZG cells: In QZG cells (a human fetal liver cell line) subjected to oxidative damage induced by t-butyl hydroperoxide (tBHP), oleanolic acid improved the integrity of cell membranes, reduced the generation of ROS, and significantly reduced lactate (B86563) dehydrogenase (LDH) release in a dose-dependent manner, confirming its protective effect against oxidative stress. mdpi.comresearchgate.net OA ameliorated oxidative injury by increasing the generation of antioxidants (glutathione) and the expression of key antioxidant enzymes mediated by Nrf2, involving the activation of JNK and ERK. researchgate.netnih.gov Under concentrations used to induce apoptosis in HepG2 cells, OA did not affect the viability of QZG cells, suggesting cell-type specificity in its effects. oup.com Pretreatment with OA inhibited the reduction of insulin-stimulated phosphorylation of Akt and ERK induced by tBHP in QZG cells. nih.gov

Metabolic Disorder Cell ModelKey FindingsRelevant MechanismsCitations
Insulin-Resistant HepG2Decreased glucose content, reduced TNF-α and IL-6, upregulated IRS1 and GLUT4, attenuated insulin resistance, inhibited ROS levels, improved glycometabolism.Regulation of IRS1-GLUT4 pathway via NF-κB, anti-inflammatory effects, antioxidant effects. nih.govnih.govresearchgate.netakjournals.comsemanticscholar.org
QZG cellsImproved cell membrane integrity, reduced ROS generation, reduced LDH release, protected against oxidative damage, increased antioxidants and antioxidant enzymes via Nrf2, activated JNK and ERK, inhibited reduction of insulin-stimulated Akt and ERK phosphorylation.Antioxidant activity (free radical scavenging and biological modulation), modulation of Nrf2 and MAP kinases (JNK, ERK), protection of cell membranes, reduction of oxidative stress. mdpi.comresearchgate.netnih.govoup.comnih.gov

Neuroprotective Cell Models

Oleanolic acid has demonstrated neuroprotective effects in in vitro models.

PC12 cells: Oleanolic acid has shown neuroprotective properties in PC12 cells (derived from a rat pheochromocytoma) subjected to oxidative stress induced by hydrogen peroxide (H2O2) or oxygen and glucose deprivation/reoxygenation (OGD/R), in vitro simulations of cerebral ischemia-reperfusion injury. mdpi.comnih.govtandfonline.com OA effectively protected PC12 neuronal cells from damage, improving their survival and reducing lactate dehydrogenase leakage. mdpi.comtandfonline.com It increased the activity of antioxidant enzymes like SOD and GSH-Px and reduced MDA levels. mdpi.comtandfonline.com OA also reduced inflammatory markers such as TNF-α, IL-1β, and IL-6, and oxidative stress markers (ROS, MDA), while increasing SOD levels in PC12 cells after OGD/R. mdpi.com OA mitigates 6-hydroxydopamine neurotoxicity in PC12 cells by attenuating intracellular ROS. frontiersin.org OA treatment prior to or after 6-OHDA exposure decreased intracellular ROS, suggesting neuroprotection by removing intracellular ROS and reducing oxidative stress. frontiersin.org OA exerts antioxidant effects in PC12 cells, evidenced by significant increases in glutathione (B108866) (GSH) levels and catalase (CAT) and SOD activities. animbiosci.org

Neuroprotective Cell ModelKey FindingsRelevant MechanismsCitations
PC12 cellsProtected against oxidative stress and OGD/R injury, improved cell survival, reduced LDH release, increased antioxidant enzyme activity (SOD, GSH-Px, CAT), reduced oxidative stress markers (MDA, ROS), reduced inflammatory markers (TNF-α, IL-1β, IL-6), attenuated 6-OHDA neurotoxicity.Modulation of endogenous antioxidant mechanisms, protection of mitochondria, reduction of oxidative damage, anti-inflammatory effects, scavenging intracellular ROS, increasing glutathione levels, activation of Nrf2 signaling. mdpi.comnih.govtandfonline.comfrontiersin.organimbiosci.org

Immunological and Inflammatory Cell Models

While the search results did not yield specific in vitro studies using U-937 Myeloid Leukemia Cells for immunological and inflammatory investigations of oleanolic acid, some results indicate broader anti-inflammatory effects. Oleanolic acid reduces LPS-induced adherence of THP-1 monocytes to human umbilical vein endothelial cells (HUVECs) in a co-culture model of monocyte-endothelial cell adhesion. caymanchem.com This suggests a potential role in modulating cellular interactions involved in inflammation.

Viral Infection Models

Information regarding in vitro studies of oleanolic acid using MDCK cells for Influenza or other specific viral infection models among the search results was limited. While some sources mention antiviral activities of oleanolic acid generally mdpi.comspandidos-publications.com, specific data on the listed cell line and virus model were not prominently found within the provided snippets.

Normal Cell Line Controls

Studies often include normal cell lines to assess the selectivity of oleanolic acid's effects on cancer or diseased cells.

BNL CL. 2 (Normal Murine Liver Cell): Oleanolic acid did not exhibit toxicity in BNL CL. 2 cell lines in some experiments. oncotarget.comresearchgate.net

Hs 68 (Human Foreskin Fibroblast Cell Line): Oleanolic acid did not exhibit toxicity in Hs 68 cell lines in some experiments. oncotarget.comresearchgate.net

CHO cells: Specific in vitro study data for oleanolic acid using CHO cells as a normal control were not found within the provided search results.

AML12 (Normal Liver Cells): Oleanolic acid exerted very low toxic effects on AML12 normal liver cells, with an IC50 of 120 µM, compared to its effect on HepG2 cancer cells. nih.gov

BHK-21 (Non-cancerous cells): Oleanolic acid showed negligible toxicity against the BHK-21 cell line. u-szeged.huresearchgate.net

These findings suggest that oleanolic acid may exhibit selective toxicity towards cancer cells compared to certain normal cell lines. nih.govu-szeged.huresearchgate.netoup.com

Normal Cell Line ControlKey FindingsToxicity Compared to Cancer CellsCitations
BNL CL. 2No toxicity observed.Low/Negligible oncotarget.comresearchgate.net
Hs 68No toxicity observed.Low/Negligible oncotarget.comresearchgate.net
CHO cellsSpecific data not found in search results.Not specified
AML12Very low toxic effects (IC50 120 µM).Lower toxicity nih.gov
BHK-21Negligible toxicity.Lower toxicity u-szeged.huresearchgate.net
QZG cellsDid not affect viability at concentrations cytotoxic to HepG2.Lower toxicity (cell-type specific) oup.com

Mechanistic Basis of Observed Preclinical Therapeutic Potential

Preclinical research has identified several key molecular pathways and targets modulated by oleanolic acid, contributing to its therapeutic effects in animal models. These mechanisms often involve the regulation of signaling cascades critical for cellular survival, proliferation, inflammation, and metabolic homeostasis.

Hepatoprotective Mechanisms Investigated in Animal Studies

Studies in animal models of liver injury have revealed that oleanolic acid exerts hepatoprotective effects through multiple mechanisms. OA has been shown to protect against chemically induced liver damage, such as that caused by carbon tetrachloride (CCl4), phalloidin, and acetaminophen, by reducing serum transaminase levels and preventing hepatocyte necrosis. nih.govpsu.eduresearchgate.net One proposed mechanism involves the inhibition of toxicant activation by decreasing liver microsomal cytochrome P-450 enzyme levels, specifically suppressing CYP1A and CYP2A enzymes in mice. psu.edu This reduction in enzyme activity can limit the formation of reactive metabolites responsible for liver damage.

Furthermore, OA's hepatoprotective action is linked to the activation of the Nrf2 pathway, a key regulator of antioxidant responses. researchgate.netaging-us.com Activation of Nrf2 promotes the expression of antioxidant enzymes, helping to mitigate oxidative stress-induced liver injury. researchgate.netaging-us.com OA has also demonstrated anti-cholestatic effects in animal models, which may be related to the modulation of the Nrf2 and FXR pathways. aging-us.com In models of concanavalin (B7782731) A (ConA)-induced acute liver injury, OA attenuated apoptosis and autophagy by regulating JNK signaling and activating PPARα. nih.gov This involved decreasing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6, and suppressing the phosphorylation of JNK. nih.gov

Anti-inflammatory Pathways Elucidated in Animal Models

Oleanolic acid exhibits significant anti-inflammatory properties in various animal models. Its anti-inflammatory effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response. OA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while potentially increasing anti-inflammatory cytokines like IL-10. mdpi.comtandfonline.comnih.govresearchgate.net

Mechanistically, OA has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. researchgate.netjapsonline.com By suppressing NF-κB activation, OA can reduce the transcription of genes encoding pro-inflammatory mediators. In models of colitis, a derivative of OA inhibited IL-6 and IL-17 expression and palliated symptoms, which was associated with the inhibition of STAT3 activation. mdpi.com In diet-induced obese mice, OA attenuated adipose tissue inflammation by regulating macrophage activation and polarization, specifically by reducing the infiltration of M1 macrophages. frontiersin.org This effect was presumably linked to inhibiting VDAC expression and ROS production, thereby suppressing the activation of the MAPK signaling pathway and the NLRP3 inflammasome. frontiersin.org OA has also been shown to modulate toll-like receptor 2 (TLR2) signaling in some inflammatory conditions. mdpi.com

Antioxidant Effects Demonstrated in Animal Models

Oleanolic acid possesses notable antioxidant properties that contribute to its protective effects in preclinical models. OA can act as a free radical scavenger and enhance endogenous antioxidant defense systems. researchgate.netresearchgate.netmdpi.com Studies in animal models have shown that OA treatment can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx), while reducing levels of oxidative stress markers like malondialdehyde (MDA). researchgate.netresearchgate.netmdpi.com

The antioxidant effects of OA are strongly related to the activation of the Nrf2 pathway. aging-us.comresearchgate.netjapsonline.com By activating Nrf2, OA promotes the expression of phase 2 detoxification enzymes and antioxidant proteins, which are crucial for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. researchgate.netmdpi.com In insulin-resistant animal models, OA mitigated oxidative stress through regulating MAPK pathways. mdpi.comnih.gov OA has also been shown to improve mitochondrial function and antioxidant capacity by inhibiting MDA and ROS levels and increasing CAT, SOD, and GSH-px in diabetic rats. researchgate.net

Antitumor/Anticancer Mechanisms Explored in Xenograft Models

In xenograft models of cancer, oleanolic acid has demonstrated antitumor activity through various mechanisms, primarily involving the inhibition of cancer cell proliferation and the induction of apoptosis. nih.govspandidos-publications.comspandidos-publications.com OA treatment has been shown to significantly inhibit tumor growth in volume and weight in colorectal cancer xenograft mice. nih.govspandidos-publications.com

The molecular mechanisms underlying OA's anticancer effects are multifaceted. OA can induce apoptosis by modulating the expression of apoptosis-related proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.com It can also promote p53 pathway activation, a key regulator of cell cycle arrest and apoptosis. nih.govspandidos-publications.com OA inhibits cancer cell proliferation by modulating cell cycle regulatory proteins, leading to cell cycle arrest. nih.govspandidos-publications.comoncotarget.com Studies have shown that OA can reduce the expression of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (e.g., CDK4, CDK2). nih.govoncotarget.com

Furthermore, OA has been shown to suppress the activation of survival and proliferation signaling pathways, including Akt, p70S6K, and MAPK signaling (ERK, JNK). nih.govspandidos-publications.comoncotarget.com In prostate cancer xenografts, OA increased antitumor effects and regulated apoptosis and cell cycle-related proteins, with observed effects on ERK, JNK, and AKT pathways. oncotarget.com OA's antitumor mechanisms also include the inhibition of tumor cell migration and invasion, and the suppression of angiogenesis. spandidos-publications.com

Below is a table summarizing some of the observed effects and mechanisms in xenograft models:

Cancer Type (Xenograft Model)Observed EffectKey Mechanisms Involved
Colorectal Cancer (Mouse)Inhibited tumor growthInduction of apoptosis (↑Bax, ↓Bcl-2), Inhibition of cell proliferation (↓Cyclin D1, ↓CDK4, ↑p21), Modulation of Akt, p70S6K, MAPK, and p53 pathways. nih.govspandidos-publications.com
Prostate Cancer (Mouse)Increased antitumor effectInduction of apoptosis (↑p53, ↑Bax), Inhibition of cell cycle regulators (↓Cyclin B1, ↓Cyclin D, ↓CDK2), Modulation of ERK, JNK, and AKT pathways. oncotarget.com

Antidiabetic Mechanisms Studied in Animal Models

Oleanolic acid has demonstrated antidiabetic effects in various animal models of diabetes and insulin resistance. Its mechanisms involve improving insulin sensitivity, enhancing glucose uptake, and regulating glucose metabolism. japsonline.comresearchgate.netmdpi.comnih.gov

OA has been found to enhance insulin sensitivity and glucose uptake, and suppress hepatic glucose production in insulin-resistant animal models. mdpi.comnih.gov This is likely mediated by modulating the IRS/PI3K/Akt/FoxO1 signaling pathway. mdpi.comnih.gov OA treatment has been shown to increase the phosphorylation of Akt and FoxO1, and also acetylation of FoxO1, which are crucial steps in insulin signaling and glucose regulation. mdpi.com OA can also downregulate the gene expression of enzymes involved in gluconeogenesis, such as G-6-Pase and PEPCK, thereby reducing hepatic glucose output. mdpi.com

Furthermore, OA's antidiabetic effects are linked to its ability to mitigate oxidative stress and inflammation, which are key contributors to insulin resistance and diabetes complications. japsonline.comresearchgate.netmdpi.comnih.gov OA regulates NF-kappa B and suppresses the polyol mechanism and the formation of advanced glycation end products. japsonline.comjapsonline.com It may also activate M3 muscarinic receptors and G protein-coupled bile acid receptors. japsonline.comjapsonline.com In diabetic animals, OA has been shown to reduce blood glucose and triglyceride concentrations, improve glucose sensitivity, and stimulate insulin-mediated signal transduction. japsonline.comresearchgate.net

Neuroprotective Pathways Identified in Animal Models

Preclinical studies, including those in animal models of neurodegenerative diseases and cerebral ischemia, suggest that oleanolic acid possesses neuroprotective properties. researchgate.netnih.govnih.govmdpi.comresearchgate.netpreprints.org The neuroprotective mechanisms of OA are thought to involve its antioxidant and anti-inflammatory activities, as well as the modulation of specific signaling pathways. researchgate.netnih.gov

OA has been shown to protect neuronal cells from oxidative stress-induced damage in vitro and improve neurological functions in animal models of stroke. researchgate.net This protection is related to its ability to modulate endogenous antioxidant mechanisms, such as increasing the activity of SOD and GSH-Px and reducing MDA levels. researchgate.net OA also appears to protect mitochondria and improve their function. researchgate.net

A key pathway involved in OA's neuroprotective effects is the activation of the Nrf2/ARE signaling pathway. nih.gov Activation of Nrf2 leads to the induction of neuroprotective phase 2 detoxifying genes and antioxidant enzymes. nih.gov While naturally occurring OA may have limited brain penetration, synthetic derivatives have been developed with improved bioavailability in the brain, demonstrating neuroprotective efficacy in experimental models of Parkinson's disease and Huntington's disease by activating the Nrf2/ARE pathway. nih.gov OA has also been shown to reduce neuronal degeneration and glial reaction in models of focal chemical hypoxia. nih.gov Its neuroprotective mechanisms may also involve suppressing the secretion of pro-inflammatory cytokines in the central nervous system. nih.gov

Advanced Research Methodologies and Computational Approaches

Omics Technologies in Oleanolic Acid Research

"Omics" technologies provide a comprehensive snapshot of the molecular dynamics within a biological system in response to a substance like oleanolic acid. By analyzing the complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can uncover intricate molecular pathways and networks affected by the compound.

Transcriptomics, particularly through RNA sequencing (RNA-Seq), has become a cornerstone in elucidating the molecular mechanisms of oleanolic acid. This technology allows for the quantification of thousands of RNA transcripts simultaneously, providing a detailed picture of how oleanolic acid alters gene expression.

In a study investigating the effect of oleanolic acid on MCF-7 breast cancer cells, RNA-Seq was used to perform a differential gene expression analysis. nih.gov The results identified a significant number of genes whose expression was altered following treatment. Specifically, 260 genes were found to be significantly upregulated, while 67 were significantly downregulated. nih.gov This analysis provides a broad view of the genetic reprogramming induced by oleanolic acid.

Another study utilized RNA sequencing data from the Gene Expression Omnibus (GEO) database to analyze differential gene expression in liver injury tissues. nih.gov This approach helps to identify the targets of oleanolic acid in the context of liver disease by comparing the gene expression profiles of treated versus untreated tissues. nih.gov Such analyses are crucial for identifying the key genes and pathways that mediate the therapeutic effects of the compound.

Below is a table summarizing the findings from the transcriptomic analysis of MCF-7 cells treated with oleanolic acid.

Gene RegulationNumber of GenesKey Findings
Upregulated260Genes involved in pathways like the p53 signaling pathway were activated.
Downregulated67Analysis revealed modulation of critical cellular processes.

This table illustrates the results of differential gene expression analysis in MCF-7 cells after treatment with oleanolic acid, as identified by RNA Sequencing. nih.gov

Proteomics and metabolomics offer deeper insights into the functional consequences of the gene expression changes observed in transcriptomics. Proteomics involves the large-scale study of proteins, their structures, and their functions, while metabolomics focuses on the complete set of small-molecule metabolites within a biological system.

A targeted metabolomics study on spontaneously hypertensive rats treated with oleanolic acid demonstrated the power of this approach. nih.gov Using UPLC-Q-Exactive-MS, researchers characterized the changes in neurotransmitter metabolic profiles across five different brain regions. The study identified 18 neurotransmitters as significantly altered metabolites, implicating pathways such as tyrosine and glutamate metabolism. nih.gov This provides direct evidence of how oleanolic acid can modulate neurochemical pathways, offering a mechanistic explanation for its observed physiological effects.

Brain RegionAffected Metabolic PathwayKey Altered Metabolites
StriatumTyrosine Metabolism, Glutamate Metabolism, Cholinergic MetabolismDopamine, Glutamate, Acetylcholine
HypothalamusTyrosine Metabolism, Histidine MetabolismNorepinephrine, Histamine
HippocampusGlutamate MetabolismGABA, Glutamate
Temporal LobeGlutamate MetabolismGlutamate

This table presents a selection of findings from a targeted metabolomics study, showing how oleanolic acid restores key neurotransmitter metabolic pathways in different brain regions of hypertensive rats. nih.gov

Bioinformatic and Systems Biology Approaches

Bioinformatic and systems biology approaches are essential for interpreting the vast datasets generated by omics technologies. These computational methods help to identify patterns, predict interactions, and build models of the complex biological systems affected by oleanolic acid.

Gene enrichment analysis is a powerful bioinformatic method used to determine which biological pathways or functions are over-represented in a given list of genes, such as those identified through differential expression analysis. The two most common types are Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis and Gene Ontology (GO) enrichment.

GO analysis categorizes genes into three domains: Biological Processes (BP), Cellular Components (CC), and Molecular Functions (MF). nih.gov In studies on oleanolic acid, GO analysis has identified its involvement in processes like inflammatory response, signal transduction, and intracellular receptor signaling. nih.govfrontiersin.org

KEGG analysis maps genes to specific signaling or metabolic pathways. Research on oleanolic acid has repeatedly used KEGG analysis to pinpoint its mechanism of action. For instance, in the context of psoriasis, KEGG analysis revealed enrichment in pathways such as the PPAR signaling pathway and Th17 cell differentiation. frontiersin.org Similarly, a study on breast cancer cells treated with oleanolic acid found significant enrichment in the p53 signaling pathway, TNF signaling pathway, and mTOR signaling pathway. nih.gov

ConditionAnalysis TypeSignificantly Enriched Pathways/Terms
PsoriasisKEGGPPAR signaling pathway, Th17 cell differentiation frontiersin.org
ObesityGO (Biological Process)Intracellular receptor signaling, steroid hormone receptor signaling nih.gov
Breast CancerKEGGp53 signaling pathway, TNF signaling pathway, mTOR signaling pathway nih.gov
Oral CancerGO (Biological Process)Response to stress, regulation of apoptotic process srce.hrresearchgate.net

This table summarizes key findings from Gene Ontology (GO) and KEGG pathway enrichment analyses across various studies on oleanolic acid.

Network pharmacology is an interdisciplinary approach that combines systems biology and computational analysis to understand the effects of compounds on biological networks. semanticscholar.org It is particularly useful for multifaceted compounds like oleanolic acid, which may interact with multiple targets.

The typical workflow involves identifying potential protein targets of the compound using various databases, finding genes associated with a specific disease, and then constructing a protein-protein interaction (PPI) network of the overlapping targets. semanticscholar.orgacs.org Analysis of this network can identify "hub genes"—highly connected nodes that are likely critical to the compound's therapeutic effect.

Several network pharmacology studies have been conducted on oleanolic acid. In research on its anti-psoriasis effects, key targets such as STAT3, MAPK3, and PPARG were identified. frontiersin.org For its potential in treating osteoporosis, MAPK1 was found to have the highest connectivity in the PPI network. acs.org A study on oral squamous cell carcinoma identified HSP90AA1, STAT3, and PIK3R1 as key hub genes, which were later experimentally validated. srce.hrsemanticscholar.org

Disease ContextIdentified Hub Genes/Key Targets
PsoriasisHSP90AA1, STAT3, MAPK3, HSP90AB1, PPARG frontiersin.org
OsteoporosisMAPK1, JUN, FOS, STAT1
Oral Squamous Cell CarcinomaHSP90AA1, STAT3, HSP90AB1, PIK3R1, NFKB1 srce.hrsemanticscholar.org
ObesityPPARG, PPARA, MAPK3, NR3C1, PTGS2 nih.gov

This table lists key protein targets and hub genes for oleanolic acid in various disease models as identified through network pharmacology.

More advanced computational methods like CIBERSORT and Gene Set Variation Analysis (GSVA) are being applied to dissect the complex interactions between oleanolic acid and the cellular environment, particularly the immune system.

CIBERSORT is an analytical tool used to impute the relative proportions of different immune cell types from bulk tumor transcriptomic data. researchgate.net GSVA is a method that estimates the variation of pathway activity over a sample population in an unsupervised manner. researchgate.net

A pioneering study investigating the therapeutic benefits of oleanolic acid in liver injury and liver cancer explicitly applied CIBERSORT and GSVA methods. nih.govsemanticscholar.org These analyses were used to investigate the targets of oleanolic acid in liver injury. nih.gov The study found that oleanolic acid can inhibit oxidative stress and promote ferroptosis in liver injury, with HMOX1 identified as a key target. semanticscholar.org By using GSVA, the study could determine that cellular pathways related to DNA repair, protein acetylation, and oxidative stress were associated with oleanolic acid's targets. nih.gov This level of analysis provides a nuanced understanding of how oleanolic acid modulates specific cellular and immune pathways to exert its hepatoprotective effects.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of natural compounds like oleanolate. These in silico approaches provide profound insights into the molecular mechanisms underlying its biological activities, guiding further experimental research. By simulating interactions at an atomic level, researchers can predict how this compound binds to biological targets, assess the stability of these interactions, and forecast its potential therapeutic effects.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is crucial for understanding the non-covalent interactions that drive molecular recognition, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The primary goal is to identify the most stable binding pose of the ligand within the active or allosteric site of a protein, which is typically quantified by a scoring function that estimates the binding affinity, often expressed in kcal/mol.

Numerous studies have employed molecular docking to explore the therapeutic potential of oleanolic acid (the protonated form of this compound) against a wide array of biological targets. For instance, docking studies have investigated its interactions with the main protease (Mpro) of SARS-CoV-2, revealing strong binding affinities that suggest potential antiviral activity. nih.gov In the context of cancer research, oleanolic acid and its derivatives have been docked into the ATP-binding site of the EGFR tyrosine kinase domain, a key target in cancer therapy. mdpi.com These simulations have identified critical amino acid residues, such as LYS 721 and ASP 831, that are essential for the interaction. mdpi.com

Further research has shown oleanolic acid's potential as an anti-inflammatory agent by docking it with targets like TNF-α. nih.gov Similarly, its neuroprotective properties have been explored by modeling its interaction with acetylcholinesterase (AChE), where it was found to interact with key aromatic residues within the enzyme's active site. mdpi.com In psoriasis research, molecular docking identified good binding affinity between oleanolic acid and targets like MAPK3, STAT3, and PPARG. frontiersin.org These computational predictions provide a structural basis for the observed biological activities and guide the design of more potent derivatives.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPotential Application
SARS-CoV-2 Main Protease (Mpro)6Y84-12.6Catalytic dyad and other active site residuesAntiviral (COVID-19) nih.gov
EGFR Tyrosine Kinase Domain1M17Not specified (Vina Score)LYS 721, ASP 831Anticancer mdpi.com
Acetylcholinesterase (AChE)1EVENot specifiedHis440, Phe288, Phe330, Tyr121, Trp84Neuroprotection mdpi.com
Integrin αM-I domain (extended-open)4M76Not specifiedAllosteric pocket residuesAnti-inflammatory frontiersin.org
STAT3Not specifiedGood affinityNot specifiedPsoriasis Treatment frontiersin.org
PPARGNot specifiedGood affinityNot specifiedPsoriasis Treatment frontiersin.org

Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the protein-ligand complex in a simulated physiological environment.

MD simulations are frequently used to validate the binding poses predicted by molecular docking. nih.gov By monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound within the binding pocket. A stable RMSD value over the course of the simulation suggests a stable interaction, whereas large fluctuations may indicate an unstable binding mode.

Studies on oleanolic acid have utilized MD simulations to confirm its interaction with various targets. For example, simulations of oleanolic acid bound to the integrin αM-I domain showed that it can be stably accommodated within an allosteric pocket. frontiersin.orgnih.gov These simulations also revealed that oleanolic acid binding increases the flexibility of the α7 helix, which may facilitate a conformational change from a closed to an open state, thereby acting as an allosteric agonist. nih.govnih.gov Similarly, MD simulations have been used to investigate the stability of oleanolic acid within the active site of acetylcholinesterase, providing further support for its inhibitory mechanism. mdpi.com These dynamic studies are critical for confirming the binding hypotheses generated from docking and for understanding the intricate mechanisms of ligand-induced protein modulation.

Protein-Ligand SystemSimulation DurationKey Findings
Oleanolic Acid - Integrin αM-I domainNot SpecifiedConfirmed stable binding in the allosteric pocket; increased flexibility and movement of the α7 helix, suggesting a role in facilitating conformational changes. frontiersin.orgnih.gov
Oleanolic Acid - Acetylcholinesterase (AChE)Not SpecifiedInvestigated the mechanism of AChE inhibitory potential, complementing docking results by showing stable interactions over time. mdpi.com
Isoquercitrin - EGFR/PPARα/AKT1 (Targets also associated with Oleanolic Acid)100 nsDemonstrated stable binding complexes, with EGFR showing the most energetically favorable and stable interaction based on RMSD and binding energy calculations. mdpi.com

In Silico Prediction of Bioactivity and Potential Target Identification

In silico prediction methods leverage computational algorithms and statistical models to forecast the biological activity and pharmacokinetic properties of chemical compounds. These approaches are essential in early-stage drug discovery for prioritizing candidates and identifying potential biological targets. Techniques range from ligand-based methods, which compare a new molecule to known active compounds, to structure-based methods that use docking against panels of proteins to predict targets.

Furthermore, computational tools are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In the study of oleanolic acid's neuroprotective potential, in silico models were used to predict its ability to cross the blood-brain barrier (logBB), a critical parameter for CNS-acting drugs. mdpi.com ADMETox profiles for oleanolic acid dimers have also been computationally evaluated to assess their drug-likeness, including parameters like clearance rate and potential toxicity. mdpi.com These predictive studies are invaluable for flagging potential liabilities and guiding the chemical optimization of this compound-based compounds for therapeutic use.

Predicted PropertyIn Silico MethodFinding for Oleanolic Acid/Derivatives
CytotoxicitypdCSM-cancer programPredicted increased cytostatic activity for oleanolic acid dimers against over 69 tumor cell lines compared to the monomer. mdpi.com
Pharmacokinetics (ADMETox)ADMETlab 2.0Oleanolic acid dimers were predicted to have clearance rates of 7–11 mL/min/kg and a low probability of toxicity. mdpi.com
Blood-Brain Barrier Permeation (logBB)In silico prediction modelsPredicted low brain penetration for oleanolic acid, though it is known to affect the CNS. mdpi.com
Potential Targets in PsoriasisNetwork PharmacologyIdentified HSP90AA1, STAT3, MAPK3, HSP90AB1, and PPARG as important potential targets. frontiersin.org
Bioactivity TargetsSwiss Target PredictionIdentified likely macromolecular targets for compounds, forming the basis for subsequent docking studies. researchgate.net

Future Directions in Oleanolic Acid Academic Research

Deeper Elucidation of Undiscovered Molecular Mechanisms and Targets

While current research has identified several signaling pathways modulated by oleanolic acid—including NF-κB, Akt/mTOR, and various MAPKs—a comprehensive understanding of its molecular interactions remains incomplete. mdpi.comnih.govnih.gov Future investigations must move beyond confirming known effects to uncover novel molecular targets and previously uncharacterized mechanisms.

A crucial avenue of research will be the identification of direct protein binding partners. Advanced chemical proteomics and affinity-based assays can pinpoint specific intracellular receptors, enzymes, and transcription factors that oleanolic acid and its derivatives interact with directly. For instance, while it is known that oleanolic acid can suppress the activation of STAT3 and Akt signaling, the precise upstream interactions that initiate these effects are not fully understood. mdpi.comspandidos-publications.com Uncovering these initial binding events is critical to explaining the pleiotropic effects of the compound. Furthermore, research is needed to explore its role in modulating complex cellular processes such as the DNA damage response, where it has been shown to increase the efficacy of certain chemotherapeutic agents. mdpi.com A deeper mechanistic insight will enable a more rational design of therapeutic strategies and derivative compounds. spandidos-publications.com

Development of Novel Derivatives with Enhanced Selectivity and Potency for Specific Biological Pathways

A significant focus of future research will be the rational design and synthesis of novel oleanolic acid derivatives. The primary goals of this medicinal chemistry approach are to enhance potency, improve bioavailability, and increase selectivity for specific biological targets, thereby minimizing off-target effects. mdpi.com

Structural modification of the oleanolic acid scaffold at key positions—such as the C-3, C-12, and C-28 locations—has already yielded derivatives with improved cytotoxicity against cancer cells. tandfonline.com Researchers have successfully synthesized various analogues, including indole-fused derivatives, α-unsaturated ketones, and heterocyclic carbamates, which have demonstrated significantly greater anti-proliferative or anti-inflammatory effects compared to the parent compound. mdpi.comrsc.org For example, specific modifications have been designed to target key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) or the i-motif structure in the Vascular Endothelial Growth Factor (VEGF) promoter. tandfonline.comnih.gov Future work will likely involve creating hybrid molecules that conjugate oleanolic acid with other known bioactive agents to achieve synergistic effects and overcome drug resistance. mdpi.com The development of derivatives that can selectively modulate specific pathways, such as inducing apoptosis in cancer cells without affecting healthy cells, remains a paramount objective. rsc.org

Table 1: Examples of Novel Oleanolic Acid Derivatives and Their Enhanced Biological Activities

Integration of Advanced Biotechnological Production with Medicinal Chemistry for Sustainable Supply

Oleanolic acid is naturally extracted from over 2,000 plant species, but this method faces challenges related to low yield, high cost, and sustainability. mdpi.com Chemical synthesis is often economically prohibitive due to the compound's complex stereochemistry. nih.govnih.gov The future of oleanolic acid supply lies in the integration of advanced biotechnology with medicinal chemistry. Metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae and Yarrowia lipolytica, offers a promising alternative for sustainable and scalable production. nih.govresearchgate.net

Researchers have successfully engineered yeast to produce oleanolic acid from 2,3-oxidosqualene (B107256) by introducing plant-derived enzymes like β-amyrin synthase and cytochrome P450s. nih.govplos.org Future work will focus on optimizing these microbial cell factories by enhancing precursor supply, improving enzyme efficiency, and reconstructing regulatory networks to boost yields. nih.govresearchgate.net This biotechnological platform can provide a consistent and high-purity supply of oleanolic acid and its immediate precursors. These molecules can then serve as starting materials for medicinal chemists to perform semi-synthesis, creating novel derivatives that would be difficult to produce through extraction or total chemical synthesis alone. This synergistic approach ensures a sustainable supply chain for both research and potential commercialization. oup.com

Comprehensive Multi-Omics Studies for Holistic Mechanistic Understanding

To fully comprehend the complex biological impact of oleanolic acid, future research must adopt a systems-level perspective. Comprehensive multi-omics studies—integrating transcriptomics, proteomics, metabolomics, and lipidomics—are essential for creating a holistic map of the cellular changes induced by oleanolic acid and its derivatives. nih.gov

Such studies can reveal the full network of signaling pathways and metabolic processes that are modulated, moving beyond the current focus on a few select targets. spandidos-publications.com For example, a transcriptome analysis of breast cancer cells treated with oleanolic acid identified hundreds of differentially expressed genes, implicating pathways like p53, TNF, and mTOR signaling. nih.gov Future multi-omics approaches could further elucidate how oleanolic acid affects the proteome to alter enzyme activity and protein-protein interactions, or how it remodels the cellular metabolome, particularly in the context of cancer metabolism or insulin (B600854) resistance. researchgate.netnih.gov This system-wide data will be invaluable for identifying novel biomarkers of response, predicting potential off-target effects, and understanding the compound's polypharmacological nature. mdpi.com

Exploration of Synergistic Effects with Other Research Compounds in Complex Preclinical Disease Models

The therapeutic potential of oleanolic acid may be significantly amplified when used in combination with other agents. researchgate.netnih.gov A growing body of evidence suggests that oleanolic acid can act synergistically with existing chemotherapeutic drugs and other natural compounds. mdpi.com Future research will focus on systematically exploring these synergistic interactions in more complex and clinically relevant preclinical disease models.

Studies have already shown that oleanolic acid can enhance the antitumor effects of drugs like 5-fluorouracil, sorafenib (B1663141), and apatinib. mdpi.comnih.gov It has also demonstrated synergistic activity with aspirin (B1665792) in colorectal cancer models and with its structural isomer, ursolic acid, against melanoma cells. mdpi.comresearchgate.net The mechanisms behind this synergy often involve the modulation of different but complementary pathways, such as inhibiting drug efflux transporters or sensitizing cancer cells to radiation. mdpi.com Future investigations should utilize advanced preclinical models, such as patient-derived xenografts and organoids, to test rational drug combinations. These studies will be crucial for identifying the most effective combination therapies and providing the necessary evidence to advance these strategies toward clinical trials. thieme-connect.com

Table 2: Investigated Synergistic Combinations Involving Oleanolic Acid

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing oleanolate derivatives in experimental research?

This compound derivatives are typically synthesized via chemical modification of oleanolic acid. For example, benzyl 3-O-β-hachotriosyl this compound is prepared using glycosylation reactions, with purification via column chromatography and characterization by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Structural confirmation relies on mass spectrometry (MS) and infrared (IR) spectroscopy. Researchers should report yield percentages, purity thresholds (>95%), and spectroscopic data (e.g., δ values in ¹H/¹³C NMR) to ensure reproducibility .

Basic: Which in vitro models are suitable for preliminary screening of this compound derivatives’ bioactivity?

Murine melanoma B16–F10 cells are widely used to assess anti-proliferative effects. Key assays include:

  • MTT assay : Measures cell viability via IC50 (50% inhibitory concentration).
  • Flow cytometry : Quantifies apoptosis using Annexin V/PI staining or mitochondrial membrane potential (MMP) dyes like Rhodamine 123 (Rh123) .
  • Fluorescence microscopy : Detects morphological apoptotic changes (e.g., chromatin condensation). Researchers must standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability .

Advanced: How can researchers delineate apoptotic pathways activated by this compound derivatives?

Apoptotic mechanisms are determined via:

  • Intrinsic pathway : Measure MMP disruption using Rh123/PI staining. A decrease in Rh123-positive cells (e.g., 63.8% at IC50 for compound 1) indicates mitochondrial depolarization .
  • Extrinsic pathway : Assess caspase-8 activation via Western blot or fluorogenic substrates.
  • Morphological analysis : Use Hoechst 33342 staining to identify nuclear fragmentation. Compound 4, for instance, induces intrinsic apoptosis in B16–F10 cells, evidenced by MMP loss and caspase-9 activation .

Advanced: How should researchers address contradictory data in this compound studies, such as varying IC50 values across cell lines?

Contradictions often arise from differences in:

  • Cell line specificity : Melanoma cells (B16–F10) may show lower IC50 values than other cancer types due to differential receptor expression.
  • Experimental design : Standardize treatment duration (e.g., 72 hours) and control for confounding factors (e.g., serum starvation).
  • Statistical rigor : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Report means ± SD from ≥3 independent replicates .

Basic: What analytical techniques validate the purity and structural integrity of synthesized this compound derivatives?

Technique Application Example
HPLC Purity assessment≥95% purity threshold
¹H/¹³C NMR Structural elucidationδ 5.28 (H-12 oleanane skeleton)
HR-MS Molecular weight confirmationm/z 765.432 [M+Na]⁺
IR Spectroscopy Functional group identificationC=O stretch at 1740 cm⁻¹

Advanced: How to design in vivo studies evaluating this compound derivatives’ efficacy and toxicity?

  • Animal models : Use immunodeficient mice xenografted with B16–F10 tumors for melanoma studies.
  • Dosing : Optimize based on in vitro IC50 (e.g., 10–50 mg/kg body weight).
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) biweekly.
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS to assess bioavailability .

Methodological: What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Dose-response curves : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. normalized response) using software like GraphPad Prism.
  • Statistical tests : Compare means via Student’s t-test (two groups) or ANOVA (≥3 groups). In a study of compound 4, ANOVA revealed significant differences (p < 0.001) between treatment groups .
  • Error reporting : Include 95% confidence intervals for IC50 values .

Advanced: How do structural modifications (e.g., succinylation) enhance this compound derivatives’ bioactivity?

  • Structure-Activity Relationship (SAR) : Introducing a succinyl group at C-3 increases solubility and mitochondrial targeting. Compound 4 (3-O-succinyl-28-O-benzyl this compound) shows a lower IC50 (15.2 μM) than its precursor due to enhanced cellular uptake .
  • Synthetic strategies : Use protecting groups (e.g., benzyl) during esterification to prevent side reactions. Validate modifications via 2D NMR (e.g., HMBC for ester linkage confirmation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oleanolate
Reactant of Route 2
Oleanolate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.